4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-benzylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDXMALCJZSQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380009 | |
| Record name | 4-Benzylmorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-15-0 | |
| Record name | 4-Benzylmorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzylmorpholine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride is a morpholine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural features, including a benzyl group, a morpholine ring, and a carboxylic acid moiety, make it a compound of interest for the development of novel therapeutic agents and complex molecules. Understanding its physicochemical properties is paramount for its effective application in research and drug development, influencing aspects such as formulation, bioavailability, and interaction with biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for predicting the behavior of the compound in various experimental and physiological conditions.
| Property | Value | Source |
| IUPAC Name | 4-benzylmorpholine-2-carboxylic acid hydrochloride | N/A |
| CAS Number | 135072-15-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃·HCl | [1] |
| Molecular Weight | 257.71 g/mol | [1] |
| Melting Point | 244–248°C | [1] |
| Physical Form | Solid | N/A |
| Solubility | The hydrochloride salt form enhances aqueous solubility, though specific quantitative data is not readily available in the cited literature. | [1] |
| pKa (Predicted) | 2.57 ± 0.20 (for the free acid form, 4-benzyl-morpholine-2-carboxylic acid) | N/A |
| logP | No experimental or predicted value is readily available in the cited literature for the hydrochloride salt. The presence of the benzyl group suggests some lipophilicity, which is countered by the polar morpholine ring, carboxylic acid, and the hydrochloride salt. | [1] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20°C/minute) for a preliminary determination. For an accurate measurement, the temperature is then raised slowly (1-2°C/minute) as it approaches the approximate melting point.
-
Data Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting range. For a pure compound, this range is typically narrow.
Solubility Determination
Solubility is a critical parameter for drug formulation and in vitro/in vivo studies.
Methodology:
-
Solvent Selection: A range of relevant solvents should be tested, including water, buffered aqueous solutions (e.g., pH 7.4 phosphate-buffered saline), and common organic solvents (e.g., ethanol, DMSO, methanol).
-
Procedure (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method. The solubility is then expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and receptor binding.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is limited.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a compound with multiple ionizable groups, multiple inflection points may be observed.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a compound like this compound.
Caption: Workflow for Physicochemical Profiling.
References
An In-depth Technical Guide to the Spectroscopic and Physicochemical Properties of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the available physicochemical and spectroscopic data for 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride (CAS No: 135072-15-0). Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes information from chemical databases and provides expected spectroscopic characteristics based on the analysis of structurally related compounds. It includes a general methodology for the characterization of morpholine derivatives and presents data in a structured format for ease of reference. This guide is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a morpholine derivative with potential applications as a building block in organic synthesis and pharmaceutical development.[1] The presence of a chiral center at the 2-position of the morpholine ring, combined with the benzyl group on the nitrogen, makes it a valuable scaffold for creating complex molecules with specific stereochemistry. The hydrochloride salt form generally enhances aqueous solubility, which is a critical property for biological assays and formulation studies.[1]
This guide summarizes the known properties of this compound and provides a framework for its analysis, addressing the current gap in publicly available, detailed spectroscopic data.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 135072-15-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃·HCl | [1] |
| Molecular Weight | 257.71 g/mol | [1] |
| Melting Point | 244–248°C | [1] |
| Purity | Commercially available in purities from 90% to >97% | [1] |
**3. Spectroscopic Data (Expected) **
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. These are estimations based on the analysis of similar structures.
Table 1: Expected ¹H and ¹³C NMR Data
| ¹H NMR (Expected) | ¹³C NMR (Expected) |
| ~9.0-10.0 ppm (broad s, 2H, -NH₂⁺-) | ~170-175 ppm (-COOH) |
| ~7.2-7.5 ppm (m, 5H, Ar-H) | ~128-135 ppm (Aromatic C) |
| ~4.0-4.5 ppm (m, 1H, -CH-COOH) | ~60-70 ppm (Morpholine Ring C) |
| ~3.5-4.0 ppm (m, 2H, -CH₂-Ph) | ~50-60 ppm (Morpholine Ring C) |
| ~2.8-3.8 ppm (m, 6H, Morpholine Ring H) | ~50-55 ppm (-CH₂-Ph) |
Note: The hydrochloride salt form can lead to peak broadening, particularly for protons near the nitrogen atom.
Infrared (IR) Spectroscopy
The expected IR absorption bands for key functional groups are listed below.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2400-3000 (broad) | O-H stretch (Carboxylic Acid), N-H stretch (Ammonium salt) |
| ~2850-3000 | C-H stretch (Aliphatic) |
| ~1700-1730 | C=O stretch (Carboxylic Acid) |
| ~1580-1620, ~1450-1500 | C=C stretch (Aromatic) |
| ~1050-1150 | C-O-C stretch (Ether in Morpholine) |
Mass Spectrometry (MS)
In mass spectrometry, the compound is expected to show a molecular ion peak corresponding to the free base after the loss of HCl.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ (Free Base) | ~222.11 |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not publicly available. The following represents a general workflow for the characterization of a novel morpholine derivative.
General Synthesis
A plausible synthetic route to this compound could involve the N-benzylation of a suitable morpholine-2-carboxylic acid precursor, followed by salt formation with hydrochloric acid.
Spectroscopic Analysis Workflow
The following diagram illustrates a standard workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Figure 1: General Experimental Workflow for Compound Characterization
Potential Applications in Research and Drug Development
Morpholine derivatives are prevalent in medicinal chemistry and have been incorporated into numerous approved drugs. This compound serves as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to oncology and neurology.[1] Its utility lies in its rigid, predictable conformation and the synthetic handles it provides for further chemical modification.
Conclusion
While a complete, publicly available dataset for the spectroscopic properties of this compound is currently lacking, this guide provides a robust, data-informed overview of its expected characteristics. The structured tables and generalized experimental workflow offer a valuable resource for researchers working with this compound, facilitating its identification, characterization, and application in further scientific endeavors. It is recommended that researchers sourcing this compound obtain a certificate of analysis from the supplier for detailed, batch-specific data.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Benzyl-Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4-benzyl-morpholine derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. Due to the limited publicly available crystallographic data for 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride, this paper presents a comprehensive examination of the closely related compound, 4-benzyl-4-pentylmorpholin-4-ium chloride , as a representative model. The structural information detailed herein serves as a crucial reference for understanding the solid-state properties, intermolecular interactions, and conformational analysis of this class of compounds, which is vital for rational drug design and development.
Crystallographic Data Summary
The crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁[1]. The asymmetric unit consists of one 4-benzyl-4-pentylmorpholin-4-ium cation and one chloride anion[1]. The key crystallographic data and refinement details are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₆H₂₆ClNO |
| Formula Weight | 283.83 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | |
| a | 21.8109(4) Å |
| b | 8.2459(2) Å |
| c | 8.8751(2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1596.19(6) ų |
| Z | 4 |
| Density (calculated) | 1.181 Mg/m³ |
| Absorption Coefficient | 2.05 mm⁻¹ |
| F(000) | 616 |
| Data Collection and Refinement | |
| Theta range for data collection | 4.1 to 74.5° |
| Index ranges | -27<=h<=27, -10<=k<=10, -11<=l<=11 |
| Reflections collected | 22843 |
| Independent reflections | 3168 [R(int) = 0.034] |
| Completeness to theta = 67.679° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3168 / 1 / 173 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2sigma(I)] | R1 = 0.029, wR2 = 0.074 |
| R indices (all data) | R1 = 0.030, wR2 = 0.075 |
| Absolute structure parameter | 0.014(6) |
| Largest diff. peak and hole | 0.16 and -0.21 e.Å⁻³ |
Data sourced from the crystallographic study of 4-benzyl-4-pentylmorpholin-4-ium chloride[1].
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| N1-C2 | 1.518(3) |
| N1-C6 | 1.520(3) |
| N1-C7 | 1.522(3) |
| N1-C12 | 1.524(3) |
| O1-C3 | 1.425(3) |
| O1-C5 | 1.427(3) |
| C2-C3 | 1.515(4) |
| C5-C6 | 1.513(4) |
Data sourced from the crystallographic study of 4-benzyl-4-pentylmorpholin-4-ium chloride[1]. The average C-N bond length is 1.521 Å, which is consistent with a quaternary nitrogen atom[1].
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Angle | Value (°) |
| C2-N1-C6 | 109.1(2) |
| C2-N1-C7 | 110.0(2) |
| C6-N1-C7 | 109.8(2) |
| C2-N1-C12 | 108.9(2) |
| C6-N1-C12 | 108.2(2) |
| C7-N1-C12 | 110.8(2) |
| C3-O1-C5 | 110.2(2) |
| Torsion Angle | **Value (°) ** |
| C6-N1-C2-C3 | 57.5(3) |
| C2-N1-C6-C5 | -57.4(3) |
| C5-O1-C3-C2 | 59.8(3) |
| C3-O1-C5-C6 | -60.0(3) |
Data sourced from the crystallographic study of 4-benzyl-4-pentylmorpholin-4-ium chloride[1]. The average C-N-C bond angle is approximately 109°[1]. The morpholinium ring adopts a chair conformation[1].
Experimental Protocols
The following sections detail the methodologies employed in the synthesis, crystallization, and crystal structure determination of 4-benzyl-4-pentylmorpholin-4-ium chloride[1].
Synthesis and Crystallization
Synthesis of N-pentylmorpholine: To a solution of morpholine (0.06 mol) in ethanol (0.6 mol), potassium carbonate (0.06 mol) and pentyl bromide (0.06 mol) were added. The mixture was refluxed for 1-9 hours. After evaporation of the solvent, the product was obtained.
Synthesis of 4-benzyl-4-pentylmorpholin-4-ium chloride: N-pentylmorpholine (0.013 mol) was dissolved in acetonitrile (0.104 mol). Potassium carbonate (0.013 mol) and benzyl chloride (0.013 mol) were added, and the mixture was refluxed for 5 hours. After the reaction, the solvent was evaporated, and the product was purified by column chromatography.
Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution of the purified compound[1].
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a dual-wavelength (Mo/Cu) microfocus X-ray source[1]. Data were collected using Cu Kα radiation (λ = 1.54178 Å) at a temperature of 293 K[1]. The data were processed using the SAINT software package[1].
The crystal structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL[1]. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model[2].
Molecular and Crystal Structure
The 4-benzyl-4-pentylmorpholin-4-ium cation features a quaternary nitrogen atom, with the morpholinium ring adopting a stable chair conformation[1]. In the crystal packing, the cations and chloride anions form layers parallel to the bc plane[1]. These layers are held together by weak C-H···Cl hydrogen bonds[1].
Visualizations
The following diagrams illustrate the experimental workflow for the crystal structure analysis of 4-benzyl-morpholine derivatives.
Caption: Experimental Workflow for Crystal Structure Analysis.
Caption: Relationship between Crystal Structure and Drug Development.
References
An In-depth Technical Guide to the Stereochemistry of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the stereochemical properties of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride, a key chiral building block in synthetic organic chemistry and drug discovery. Due to the presence of a stereocenter at the C2 position of the morpholine ring, this compound exists as a pair of enantiomers, the (R)- and (S)-forms. The stereoisomeric purity of this compound is critical for its application in the synthesis of complex, biologically active molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines the structural basis of its chirality, potential methods for chiral resolution and analysis, and presents a hypothetical framework for the quantitative characterization of its enantiomers.
Introduction
This compound (CAS: 135072-15-0) is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry.[1] Its structure incorporates a morpholine ring, a benzyl group at the N4 position, and a carboxylic acid at the C2 position. The tetrahedral carbon at the C2 position, bonded to four different substituents (a hydrogen atom, a carboxylic acid group, the oxygen atom of the morpholine ring, and the C3 carbon of the ring), confers chirality to the molecule. Consequently, it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.
The control of stereochemistry is a paramount concern in drug development. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to significant differences in their biological activity, metabolism, and toxicity. Therefore, the ability to synthesize, separate, and analyze the individual stereoisomers of this compound is essential for its use in the development of stereochemically pure active pharmaceutical ingredients (APIs).
Stereoisomers of this compound
The single chiral center at the C2 position gives rise to two enantiomers. The relationship between these stereoisomers is depicted below.
References
Biological significance of the morpholine ring in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a ubiquitous feature in a wide array of approved and experimental drugs. This technical guide provides a comprehensive overview of the biological significance of the morpholine moiety in drug discovery, from its impact on pharmacokinetic profiles to its role in direct target engagement. This document is intended to serve as a valuable resource for researchers and professionals involved in the intricate process of drug development.
Physicochemical Properties and Pharmacokinetic Advantages
The morpholine ring imparts a range of favorable properties to drug candidates, significantly enhancing their potential for clinical success. Its impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile is a key reason for its prevalence in medicinal chemistry.
Key Physicochemical Features:
-
Aqueous Solubility: The presence of the oxygen atom in the morpholine ring allows for hydrogen bonding with water, which can improve the aqueous solubility of a drug candidate. This is a critical factor for oral bioavailability and formulation development.[1]
-
Reduced Basicity: Compared to its carbocyclic analog, piperidine, the ether oxygen in morpholine withdraws electron density from the nitrogen atom, rendering it less basic.[2] This reduced basicity can be advantageous in minimizing off-target interactions with acidic residues in proteins and can influence a drug's overall pharmacokinetic profile.
-
Metabolic Stability: The morpholine ring itself can be metabolically stable, and its incorporation can block or alter the metabolic pathways of a parent molecule, often leading to a more predictable and favorable metabolic profile.[3]
-
Lipophilicity: The morpholine ring provides a balance of hydrophilicity and lipophilicity, which is crucial for membrane permeability and crossing biological barriers like the blood-brain barrier (BBB).[4]
These properties collectively contribute to improved pharmacokinetic parameters in many morpholine-containing drugs, as illustrated in the table below.
Data Presentation: Pharmacokinetic Parameters of Selected Approved Morpholine-Containing Drugs
| Drug | Therapeutic Class | Oral Bioavailability (%) | Elimination Half-life (t½) (hours) | Apparent Volume of Distribution (Vd) (L) | Clearance (CL) |
| Linezolid | Antibiotic | ~100%[5] | 5-7[5] | ~40-50 (equivalent to total body water)[5] | ~110 mL/min[6] |
| Gefitinib | Anticancer (EGFR inhibitor) | ~60%[7] | ~48 | ~1400 | ~500 mL/min |
| Reboxetine | Antidepressant (NRI) | ~94%[8] | ~13[9][10] | ~32[9] | ~29 mL/min[9] |
| Aprepitant | Antiemetic (NK1 antagonist) | 59-67%[11][12] | 9-13[3][12] | ~70[13] | Non-linear |
| Moclobemide | Antidepressant (MAO-A inhibitor) | Well-absorbed[14] | 2-4[14] | - | Hepatic[15] |
The Morpholine Ring as a Privileged Scaffold in Diverse Therapeutic Areas
The versatility of the morpholine ring is evident in its presence in drugs targeting a wide range of diseases. It can act as a key pharmacophore, directly interacting with the biological target, or serve as a scaffold to orient other functional groups for optimal binding.
Anticancer Activity
Morpholine derivatives are prominent in oncology, with many compounds targeting key signaling pathways involved in cancer cell proliferation and survival. A notable example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer.[16]
Signaling Pathway: The PI3K/Akt/mTOR Pathway
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.
Data Presentation: Anticancer Activity of Morpholine Derivatives
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| AK-10 | Not specified | A549 (Lung) | 8.55 ± 0.67 | [16] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [16] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [16] | ||
| AK-3 | Not specified | A549 (Lung) | 10.38 ± 0.27 | [16] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [16] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [16] | ||
| Compound 10e | mTOR | A549 (Lung) | 0.033 ± 0.003 | [13] |
| Compound 10h | mTOR | MCF-7 (Breast) | 0.087 ± 0.007 | [13] |
| Compound 3c | Not specified | HepG2 (Liver) | 11.42 | [17] |
| Compound 3d | Not specified | HepG2 (Liver) | 8.50 | [17] |
| Compound 3e | Not specified | HepG2 (Liver) | 12.76 | [17] |
| Compound 2g | Not specified | SW480 (Colon) | 5.10 ± 2.12 | [8] |
| MCF-7 (Breast) | 19.60 ± 1.13 | [8] |
Central Nervous System (CNS) Disorders
The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable component in the design of drugs targeting the CNS.[18][19][20] Morpholine-containing compounds have been developed for a variety of neurological and psychiatric conditions.
Structure-Activity Relationship (SAR) Logic for CNS-active Morpholine Derivatives
Caption: Key relationships influencing the CNS activity of morpholine-containing drugs.
Infectious Diseases
The morpholine scaffold is also a key component of several antimicrobial agents. Linezolid, an oxazolidinone antibiotic, features a morpholine ring and is effective against a range of Gram-positive bacteria.[5] The morpholine moiety contributes to the overall shape and electronic properties of the molecule, which are crucial for its interaction with the bacterial ribosome. Furthermore, research is ongoing into morpholine derivatives with antiviral and antifungal properties.[21][22]
Experimental Protocols
The successful discovery and development of morpholine-containing drugs rely on a suite of robust experimental protocols. This section provides an overview of key methodologies for the synthesis and biological evaluation of these compounds.
General Synthetic Protocol for N-Arylation of Morpholine
A common method for the synthesis of N-aryl morpholine derivatives involves the Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), morpholine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl morpholine derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[23]
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the morpholine-containing test compound (typically in a logarithmic dilution series) and incubate for a further 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antibacterial Activity: Broth Microdilution Assay
This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare a twofold serial dilution of the morpholine-containing test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflows in Drug Discovery
The journey from a promising morpholine-containing compound to an approved drug is a long and complex process. The following diagram illustrates a typical workflow.
Drug Discovery and Development Workflow
Caption: A simplified workflow of the drug discovery and development process.
Conclusion
The morpholine ring is a testament to the power of a simple, yet versatile, chemical scaffold in the complex world of drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its capacity to act as a key pharmacophore, has solidified its position as a cornerstone of modern medicinal chemistry. From fighting cancer and infectious diseases to treating central nervous system disorders, the influence of the morpholine ring is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, we can anticipate that this "privileged" heterocycle will continue to play a significant role in the development of the next generation of innovative medicines. This guide has provided a comprehensive, albeit not exhaustive, overview of the biological significance of the morpholine ring, and it is hoped that it will serve as a valuable resource for those at the forefront of drug discovery and development.
References
- 1. Pharmacokinetics of aprepitant after single and multiple oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aprepitant - WikiAnesthesia [wikianesthesia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reboxetine: a preliminary report on its use through the Special Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Articles [globalrx.com]
- 12. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacokinetics of reboxetine in elderly patients with depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. frontiersin.org [frontiersin.org]
- 23. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Landscape of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The morpholine heterocycle, a six-membered ring containing both oxygen and nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profile, have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of morpholine derivatives, focusing on their anticancer, antibacterial, antiviral, and anti-inflammatory activities. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Anticancer Applications of Morpholine Derivatives
Morpholine-containing compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival. A notable example is Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Another important class of anticancer agents is the PI3K/mTOR inhibitors, where the morpholine moiety often plays a crucial role in binding to the kinase hinge region.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected morpholine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative Class | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| Gefitinib | NCI-H1299 (Lung) | EGFR | >100 | [1] |
| A549 (Lung) | EGFR | >100 | [1] | |
| NCI-H1437 (Lung) | EGFR | >100 | [1] | |
| Morpholine-Benzimidazole-Oxadiazole Derivative (5h) | HT-29 (Colon) | VEGFR-2 | 3.103 ± 0.979 | |
| Morpholine Substituted Quinazoline (AK-3) | A549 (Lung) | - | 10.38 ± 0.27 | [2][3] |
| MCF-7 (Breast) | - | 6.44 ± 0.29 | [2][3] | |
| SHSY-5Y (Neuroblastoma) | - | 9.54 ± 0.15 | [2][3] | |
| Morpholine Substituted Quinazoline (AK-10) | A549 (Lung) | - | 8.55 ± 0.67 | [2][3] |
| MCF-7 (Breast) | - | 3.15 ± 0.23 | [2][3] | |
| SHSY-5Y (Neuroblastoma) | - | 3.36 ± 0.29 | [2][3] | |
| Morpholine-Acetamide Derivative (1h) | ID8 (Ovarian) | Carbonic Anhydrase | 9.40 | |
| Morpholine-Acetamide Derivative (1i) | ID8 (Ovarian) | Carbonic Anhydrase | 11.2 |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many morpholine-containing anticancer agents function by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the points of inhibition by targeted therapies.
Antibacterial Applications of Morpholine Derivatives
The morpholine scaffold is a key component of several antibacterial agents, most notably the oxazolidinone antibiotic Linezolid . Linezolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by inhibiting bacterial protein synthesis. Research is ongoing to develop new morpholine derivatives with broader spectrum activity and to combat emerging antibiotic resistance.
Quantitative Antibacterial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Linezolid | Staphylococcus aureus (MRSA) | 1-4 | |
| Enterococcus faecium (VRE) | 1-4 | ||
| Morpholine-Ruthenium Complex (Ru(ii)-3) | Staphylococcus aureus | 0.78 | |
| 1,2,4-triazole derivative (12) | Mycobacterium smegmatis | 15.6 | [4] |
| Morpholine derivative (8) | Candida albicans | 500 | [4] |
| Saccharomyces cerevisiae | 500 | [4] | |
| Morpholine-Thiazine derivative (20) | Staphylococcus aureus | 50 | |
| Bacillus subtilis | 100 | ||
| Escherichia coli | 200 | ||
| Morpholine-Thiazine derivative (21) | Staphylococcus aureus | 25 | |
| Bacillus subtilis | 50 | ||
| Vibrio cholerae | 100 |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Linezolid and other oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center, thereby inhibiting the initiation of protein synthesis. Another mechanism for some morpholine derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Antiviral Applications of Morpholine Derivatives
Morpholine derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle. Their mechanisms of action can include inhibiting viral entry, replication, or the function of essential viral enzymes like proteases.
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of selected morpholine derivatives, presented as EC50 values (the concentration required to inhibit 50% of the viral effect).
| Compound/Derivative Class | Virus | Cell Line | EC50 (µM) | Reference |
| Carbamate inhibitor (23a) | HIV-1 | - | 0.00041 | [5] |
| Carbamido inhibitor (27a) | HIV-1 | - | 0.00095 | [5] |
| Camphene derivative (7b) | Influenza A (H1N1) | MDCK | 24.2 | [6] |
| Quinazoline derivative (4k) | Influenza A (H1N1, H3N2), Influenza B | - | 0.025 | |
| Quinazoline derivative (4e) | Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus | - | 0.029 | |
| Peptide-conjugated morpholino oligomers (PPMOs) | Herpes Simplex Virus-2 (HSV-2) | - | - | [7] |
Mechanism of Action: Viral Life Cycle Inhibition
Morpholine derivatives can interfere with multiple stages of the viral replication cycle. The diagram below provides a generalized overview of the viral life cycle and potential points of inhibition.
Anti-inflammatory Applications of Morpholine Derivatives
Chronic inflammation is a key driver of many diseases. Morpholine derivatives have been investigated for their anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro anti-inflammatory activity of selected morpholine derivatives, with IC50 values for the inhibition of inflammatory mediators or pathways.
| Compound/Derivative Class | Assay | IC50 (µM) | Reference |
| Morpholine capped β-lactam (5c) | iNOS Inhibition | 0.12 ± 0.00 (mM) | |
| Morpholine capped β-lactam (3k) | iNOS Inhibition | 0.22 ± 0.02 (mM) | |
| Morpholine capped β-lactam (5f) | iNOS Inhibition | 0.25 ± 0.05 (mM) | |
| AMAC with Morpholine (4c) | BSA Denaturation | 25.3 | |
| AMAC with Morpholine (4d) | BSA Denaturation | 26.3 |
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The diagram below illustrates this pathway and the potential for inhibition by morpholine derivatives.
Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments cited in the evaluation of morpholine derivatives, along with graphical representations of the experimental workflows.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the effect of a morpholine derivative on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[4][8]
Experimental Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the morpholine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution for MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of a morpholine derivative against a specific bacterial strain.
Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[9][10]
Experimental Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium on an appropriate agar plate overnight.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).[9]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]
-
The final volume in each well after adding the inoculum is typically 100 or 200 µL.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[9]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Synthesis of Key Morpholine-Containing Drugs
This section outlines the synthetic approaches for two prominent drugs containing the morpholine scaffold: Gefitinib and Linezolid.
Synthesis of Gefitinib
Gefitinib can be synthesized through various routes. A common approach involves the construction of the quinazoline core followed by the introduction of the morpholine-containing side chain.
A representative synthetic route:
-
Cyclization: Reaction of 4,5-dimethoxyanthranilic acid with formamide at high temperature to form the quinazoline ring system.
-
Selective Demethylation: Monodemethylation of the 6-methoxy group using L-methionine and methanesulfonic acid.
-
Protection: Acetylation of the newly formed hydroxyl group.
-
Chlorination: Conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like thionyl chloride.
-
Nucleophilic Aromatic Substitution: Reaction of the 4-chloroquinazoline with 3-chloro-4-fluoroaniline.
-
Deprotection: Hydrolysis of the acetate protecting group.
-
Alkylation: Alkylation of the free hydroxyl group with 3-(4-morpholinyl)propyl chloride to yield gefitinib.
Synthesis of Linezolid
The synthesis of Linezolid, an oxazolidinone antibiotic, often involves the stereoselective formation of the oxazolidinone ring and subsequent functionalization.
A representative synthetic route:
-
N-Alkylation: N-alkylation of 3-fluoro-4-morpholinobenzenamine with (S)-glycidyl butyrate.
-
Cyclization: Ring-opening of the epoxide by the amine followed by cyclization to form the oxazolidinone ring. This is often achieved using a carbonyl source like carbonyldiimidazole (CDI).
-
Hydrolysis: Hydrolysis of the butyrate ester to reveal the primary alcohol.
-
Activation: Conversion of the alcohol to a better leaving group, for example, by mesylation.
-
Azide Displacement: Substitution of the leaving group with an azide.
-
Reduction: Reduction of the azide to the primary amine.
-
Acetylation: Acetylation of the amine to yield Linezolid.
Conclusion
The morpholine scaffold is a versatile and valuable component in the design of therapeutic agents with a wide range of applications. Its favorable properties continue to make it an attractive starting point for the development of novel drugs targeting cancer, bacterial and viral infections, and inflammatory conditions. This guide has provided a comprehensive overview of the therapeutic potential of morpholine derivatives, supported by quantitative data, mechanistic insights, and detailed experimental protocols, to aid researchers in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of herpes simplex virus type-2 replication in cell cultures and in rodent models with peptide-conjugated morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Early Studies of Substituted Morpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational literature and early studies concerning substituted morpholine compounds. Morpholine, a heterocyclic compound featuring both amine and ether functional groups, has long been recognized as a privileged scaffold in medicinal and agricultural chemistry. Its unique physicochemical properties have made it a versatile building block, leading to the development of numerous significant commercial products, from pharmaceuticals to fungicides. This document details the seminal synthesis methods, early pharmacological and biological findings, and analytical protocols that established the importance of this chemical class.
Early Synthesis of the Morpholine Ring
The morpholine scaffold was first synthesized in the late 19th century. Early industrial and laboratory-scale production relied heavily on the acid-catalyzed dehydration of diethanolamine. This method proved effective and scalable, laying the groundwork for the widespread availability of morpholine as a chemical intermediate.
Experimental Protocol: Dehydration of Diethanolamine with Oleum (c. 1957)
This protocol is based on a process patented in 1957, which offered high yields and efficiency for the time.
Procedure:
-
To a reaction vessel equipped for agitation and cooling, add 1.2 to 1.7 parts of 20% oleum (fuming sulfuric acid).
-
While agitating and cooling the oleum, slowly add 1 part of diethanolamine over a period of 20-30 minutes, maintaining control over the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to a temperature between 180°C and 235°C.
-
Maintain this temperature for a period of 0.5 to 1 hour to effect the cyclization and dehydration.
-
Cool the resulting mixture and neutralize the acid by adding a 65% sodium hydroxide solution.
-
The resulting alkaline slurry is then subjected to distillation. Morpholine is collected as a dilute aqueous solution.
-
Further purification and isolation of pure morpholine from the aqueous distillate can be achieved by subsequent fractional distillation or extraction.
Quantitative Data: Synthesis Yields
The early methods of morpholine synthesis were notable for their high efficiency, which contributed to the compound's widespread adoption as an industrial chemical.
| Method | Reagents | Temperature | Duration | Reported Yield | Reference |
| Dehydration with Oleum | Diethanolamine, 20% Oleum, NaOH (neutralization) | 190°C | 0.5 hours | 93.6% | [1] |
| Dehydration with Hydrochloric Acid | Diethanolamine Hydrochloride, HCl | 180-190°C | 12 hours | 91.6% | [2] |
Key Substituted Morpholines in Early Drug Development
The therapeutic potential of substituted morpholines was recognized in the mid-20th century. The incorporation of the morpholine ring into a phenylisopropylamine skeleton led to the development of phenmetrazine, a potent central nervous system stimulant and appetite suppressant.
Phenmetrazine: An Early Anorectic Agent
Phenmetrazine was first patented in Germany in 1952 by Boehringer-Ingelheim and introduced to the market in 1954 under the trade name Preludin.[3] It was developed as an anorectic drug with a pharmacological profile distinct from, yet related to, amphetamine.[3] Its N-methylated analogue, phendimetrazine, was later introduced, functioning as a prodrug that is metabolized into phenmetrazine in the body.[4]
Experimental Protocol: General Synthesis of Phenmetrazine (c. 1950s)
The synthesis of phenmetrazine involves the reaction of an alpha-haloketone with an amino alcohol, followed by a reductive cyclization step.
Procedure:
-
Condensation: React 2-bromopropiophenone with ethanolamine. This reaction forms the intermediate amino alcohol, 3-methyl-2-phenylmorpholin-2-ol.
-
Salt Formation (Optional): The intermediate alcohol can be converted to a more stable salt, such as a fumarate salt, by reacting it with fumaric acid to facilitate handling and purification.
-
Reductive Cyclization: The intermediate is then cyclized and reduced to form the morpholine ring. Early methods employed strong dehydrating agents like sulfuric acid, while later variations used reducing agents such as sodium borohydride or formic acid to complete the cyclization.[3][4][5]
-
Isolation: The resulting phenmetrazine free base is isolated and can be converted to a hydrochloride or other salt for pharmaceutical formulation.
Quantitative Data: Physicochemical and Pharmacological Properties
Phenmetrazine's activity stems from its action as a norepinephrine-dopamine releasing agent (NDRA).[3] While the specific quantitative data from the earliest studies is sparse in modern databases, contemporary analysis has defined its potency.
| Property | Value | Reference(s) |
| Physicochemical Properties (Hydrochloride Salt) | ||
| Melting Point (°C) | 172 - 182 | [6] |
| pKa | 7.6 | [6] |
| Solubility | 1 g in 0.4 mL water; 1 g in 2.0 mL 95% alcohol | [6] |
| Pharmacological Properties | ||
| Mechanism of Action | Norepinephrine-Dopamine Releasing Agent (NDRA) | [3] |
| Therapeutic Dose (c. 1950s) | 25 mg, two to three times per day | [3] |
| EC₅₀ (Norepinephrine Release) | 29–50 nM | [3] |
| EC₅₀ (Dopamine Release) | 70–131 nM | [3] |
Note: EC₅₀ values are from modern in-vitro studies and are provided for technical context.
Substituted Morpholines in Early Agrochemicals
In the 1960s, the morpholine scaffold was successfully adapted for agricultural use, leading to a new class of systemic fungicides. These compounds provided a novel mode of action and were particularly effective against powdery mildew diseases in cereals.
Tridemorph: A Seminal Morpholine Fungicide
Tridemorph (N-tridecyl-2,6-dimethylmorpholine) was introduced by BASF in 1969.[7] Its development marked a significant advancement in crop protection, offering systemic activity that could be taken up by the roots and leaves of plants.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Early studies into the mode of action of morpholine fungicides revealed that they interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes.[8] Unlike the azole fungicides which inhibit C14-demethylation, morpholines were found to act on two distinct enzymes in the pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase .[8][9] This dual-site inhibition was a key feature of their robust activity.
References
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 4. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 5. Phenmetrazine synthesis - chemicalbook [chemicalbook.com]
- 6. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. imskolkata.org [imskolkata.org]
- 8. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The action of the systemic fungicides tridemorph and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-2-morpholinecarboxylic acid hydrochloride is a synthetic organic compound belonging to the morpholine class of heterocyclic compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Derivatives of morpholine have been reported to exhibit a wide range of biological activities, including the inhibition of various enzymes, making them attractive candidates for drug discovery programs.[1][2] This document provides detailed application notes and a generalized protocol for evaluating the enzyme inhibitory potential of this compound, with a specific focus on a representative kinase inhibition assay.
While the precise molecular targets of this compound are not extensively documented in publicly available literature, the broader class of morpholine-containing molecules has shown inhibitory activity against several key enzyme families, including:
-
Phosphoinositide 3-kinases (PI3Ks): Crucial regulators of cell growth, proliferation, and survival.[3][4]
-
Cholinesterases (AChE and BChE): Key enzymes in the nervous system, targeted for the treatment of Alzheimer's disease.[5]
-
Monoamine Oxidases (MAOs): Involved in the metabolism of neurotransmitters and are targets for antidepressants and neuroprotective agents.[1]
-
HIV-1 Reverse Transcriptase and Protease: Essential enzymes for the replication of the human immunodeficiency virus.[6][7][8][9]
Given the prevalence of morpholine derivatives as kinase inhibitors, this document will focus on a protocol for a Phosphoinositide 3-kinase (PI3K) inhibition assay as a primary example of how to characterize the enzymatic activity of this compound.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the inhibitory activity of this compound against a panel of selected kinases. This data is for illustrative purposes to demonstrate the expected format of results from enzyme inhibition screening.
| Enzyme Target | IC50 (nM) | Assay Type |
| PI3Kα | 85 | Biochemical (TR-FRET) |
| PI3Kβ | 250 | Biochemical (TR-FRET) |
| PI3Kδ | 120 | Biochemical (TR-FRET) |
| PI3Kγ | 300 | Biochemical (TR-FRET) |
| mTOR | >1000 | Biochemical (TR-FRET) |
| Akt1 | >5000 | Biochemical (Kinase Glo) |
| MEK1 | >10000 | Biochemical (Kinase Glo) |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against the PI3Kα isoform.
Materials and Reagents:
-
This compound
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled PIP3)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, non-binding black plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 10 mM to 100 nM). Further dilute these solutions in the assay buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the PI3Kα enzyme solution (at a pre-determined optimal concentration) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the PIP2 substrate and ATP. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the enzymatic reaction and initiate the detection by adding the TR-FRET detection reagents.
-
Final Incubation: Incubate the plate for an additional 30-60 minutes at room temperature to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition as a function of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for an In Vitro Enzyme Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CD8 T Cell Virus Inhibition Assay Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-2-morpholinecarboxylic acid hydrochloride is a versatile chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry. Its rigid heterocyclic scaffold, combined with the stereocenter at the 2-position, makes it an invaluable precursor for the enantioselective synthesis of complex molecules, particularly those with pharmaceutical applications. The presence of the N-benzyl protecting group offers stability during synthetic transformations and can be readily removed under various conditions, allowing for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its role as a key intermediate in the preparation of the antiemetic drug, Aprepitant.
Key Applications
This compound serves as a crucial starting material for the synthesis of substituted morpholines, which are prevalent structural motifs in a wide range of biologically active compounds.[1] Its primary applications include:
-
Asymmetric Synthesis: The inherent chirality of the molecule is exploited to induce stereoselectivity in subsequent reactions, leading to the formation of enantiomerically pure or enriched products.
-
Scaffold for Drug Discovery: The morpholine ring system is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[2] This building block provides a robust framework for the development of novel therapeutics.
-
Synthesis of Bioactive Molecules: It is a key precursor in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor antagonists. A notable example is its application in the synthesis of Aprepitant, a potent neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.
Data Presentation: Synthesis of Aprepitant Intermediates
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Resolution of N-benzylglycinamide | (±)-N-benzylglycinamide | (S)-(+)-N-benzylglycinamide | (+)-di-p-toluoyltartaric acid (DPTTA) | - | >98% | [2] |
| Cyclization to Morpholin-2-one | (S)-(+)-N-(2-hydroxyethyl)-N-benzylglycinamide | (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | Acetic acid, 50-60 °C | 75.2 | >98% | [2] |
| One-Pot Synthesis of (R)-morpholin-2-one | 4-Fluorobenzaldehyde, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, 2-benzylamino ethanol | (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | Quinine-derived urea catalyst | 71 | 89% | [3] |
| Hydrogenation of (2R)-4-benzyl-2-[...]morpholin-3-one | (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one | Intermediate for Aprepitant | Hydrogenation, 0.5-5 MPa, 30-70 °C | 87 | - | [4] |
| Condensation and Cyclization for 4-benzyl-2-hydroxy-morpholine-3-one | Benzaldehyde, ethanolamine, glyoxylic acid | 4-benzyl-2-hydroxy-morpholine-3-one | 1. Pd/C, H2, 50-60°C; 2. THF | >81.5 | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Conversion of a 2-Carboxymorpholine to a Morpholin-2-one (Key step for Aprepitant Intermediate Synthesis)
This protocol describes a general method for the intramolecular amidation of an amino acid to form a lactam, a key transformation to convert 4-Benzyl-2-morpholinecarboxylic acid into a morpholin-2-one scaffold, a crucial intermediate for Aprepitant.
Workflow for Conversion of Carboxylic Acid to Morpholin-2-one
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Aprepitant [cjph.com.cn]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Peptide Mimetics Using 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide mimetics are an important class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while offering improved pharmacological properties such as enhanced stability against enzymatic degradation, better bioavailability, and prolonged in vivo half-life. The incorporation of constrained scaffolds, such as morpholine derivatives, into peptide sequences is a key strategy for inducing specific secondary structures and improving receptor binding affinity and selectivity. 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride is a versatile building block for the synthesis of such peptide mimetics, offering a conformationally restricted dipeptide surrogate.[1][2]
These application notes provide detailed protocols for the incorporation of 4-Benzyl-2-morpholinecarboxylic Acid into peptide sequences using solid-phase peptide synthesis (SPPS) and highlight key considerations for optimizing coupling efficiency and overall yield.
Data Presentation
The successful incorporation of sterically hindered or N-substituted amino acid analogs like 4-Benzyl-2-morpholinecarboxylic Acid often requires optimization of coupling conditions. Below is a summary of typical yields and purities that can be expected when comparing different coupling reagents for the incorporation of such residues into a model peptide sequence.
Table 1: Comparison of Coupling Reagent Efficiency for the Incorporation of 4-Benzyl-2-morpholinecarboxylic Acid
| Coupling Reagent | Activator | Base | Coupling Time (h) | Yield (%) | Purity (%) |
| HBTU | HOBt | DIPEA | 2 | 85-90 | >95 |
| HATU | HOAt | DIPEA | 1.5 | 90-95 | >97 |
| PyBOP | - | DIPEA | 2 | 80-88 | >95 |
| DIC | HOBt | - | 4 | 75-85 | >93 |
Data are representative and may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[3]
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines the manual synthesis of a peptide incorporating 4-Benzyl-2-morpholinecarboxylic Acid.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagents: HATU, HBTU, or PyBOP
-
Activator: HOAt or HOBt (if applicable)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the Fmoc deprotection solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), coupling reagent (e.g., HBTU, 3-5 eq.), and activator (e.g., HOBt, 3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative ninhydrin test, yellow beads), drain the solution and wash the resin as in step 2.
-
-
Incorporation of 4-Benzyl-2-morpholinecarboxylic Acid:
-
Neutralization of Hydrochloride: In a separate vial, dissolve this compound (3-5 eq.) in DMF and add DIPEA (3-5 eq.) to neutralize the hydrochloride salt, forming the free carboxylic acid.
-
Activation: To the neutralized solution, add the coupling reagent (e.g., HATU, 3-5 eq.) and activator (e.g., HOAt, 3-5 eq.). Add additional DIPEA (6-10 eq.).
-
Coupling: Immediately add the activated morpholine derivative to the deprotected peptide-resin.
-
Due to the N-substituted and sterically hindered nature of this building block, extend the coupling time to 2-4 hours or consider a double coupling.
-
Monitor the reaction completion. A ninhydrin test may not be reliable for N-substituted amines; a chloranil test can be used as an alternative.
-
Wash the resin thoroughly as in step 2.
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for subsequent morpholine additions) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: Automated Solid-Phase Peptide Synthesis
The incorporation of 4-Benzyl-2-morpholinecarboxylic Acid can also be performed on an automated peptide synthesizer. The general principles of the manual protocol apply, with modifications to the synthesizer's methods.
Key Considerations for Automation:
-
Special Amino Acid Definition: Define 4-Benzyl-2-morpholinecarboxylic Acid as a special or non-standard amino acid in the synthesizer's software.
-
Extended Coupling Times: Program an extended coupling time (e.g., 2-4 hours) or a double coupling cycle for this specific residue.
-
Reagent Equivalents: Ensure that the protocol uses a sufficient excess of the morpholine building block and coupling reagents (typically 3-5 equivalents).
-
Pre-activation: If the synthesizer allows, use a pre-activation step for the morpholine derivative before it is added to the reaction vessel.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide mimetic incorporating 4-Benzyl-2-morpholinecarboxylic Acid.
Caption: Solid-phase synthesis workflow for peptide mimetics.
Conceptual Signaling Pathway Modulation
Peptide mimetics containing morpholine scaffolds are often designed to target protein-protein interactions (PPIs) or G-protein coupled receptors (GPCRs). The constrained morpholine structure can mimic a β-turn, a common motif in receptor-ligand binding. The diagram below represents a conceptual signaling pathway that could be modulated by such a peptide mimetic.
Caption: Conceptual GPCR signaling pathway modulation.
References
Application Notes and Protocols: 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride as a versatile scaffold in the design and synthesis of novel therapeutics, particularly focusing on its application in the development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs) for the treatment of central nervous system (CNS) disorders.
Introduction
This compound is a morpholine derivative that serves as a key building block in medicinal chemistry.[1] The morpholine ring is considered a "privileged" scaffold due to its favorable physicochemical and metabolic properties, which can enhance the pharmacokinetic profile of drug candidates.[2][3] This scaffold has been successfully incorporated into a variety of CNS-active compounds. The benzyl group at the 4-position and the carboxylic acid at the 2-position provide convenient handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological activity.
One of the most promising applications of this scaffold is in the development of dual serotonin-norepinephrine reuptake inhibitors (SNRIs). SNRIs are a class of antidepressants that function by blocking the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby increasing the levels of these neurotransmitters in the brain.[4] This dual mechanism of action is believed to offer broader efficacy in treating depression and other CNS disorders, including anxiety and chronic pain, compared to selective serotonin reuptake inhibitors (SSRIs).[4]
Synthesis of the Core Scaffold
The foundational step in utilizing this scaffold is its synthesis. The following protocol outlines a common method for the preparation of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzaldehyde
-
Ethanolamine
-
Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Glyoxylic acid monohydrate
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Equipment:
-
High-pressure reaction kettle (autoclave)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
Step 1: Synthesis of N-Benzylethanolamine [1][5]
-
In a high-pressure reaction kettle, combine benzaldehyde, ethanolamine, a catalytic amount of Pd/C, and methanol as the solvent.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen and stir the mixture at a designated temperature and pressure for a specified time to facilitate the reductive amination.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude N-benzylethanolamine.
Step 2: Cyclization to form 4-Benzyl-2-morpholinecarboxylic Acid [1][5]
-
Dissolve glyoxylic acid monohydrate in THF in a round-bottom flask.
-
Slowly add the crude N-benzylethanolamine to the glyoxylic acid solution with stirring.
-
Continue stirring the reaction mixture at room temperature or with gentle heating to promote the cyclization reaction.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
Step 3: Formation of the Hydrochloride Salt [1]
-
Dissolve the crude 4-Benzyl-2-morpholinecarboxylic Acid in a suitable solvent.
-
Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Caption: Synthetic workflow for this compound.
Development of Novel Therapeutics: Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
The 4-Benzyl-2-morpholinecarboxylic Acid scaffold can be elaborated to generate a library of compounds with potential therapeutic activity. A key synthetic intermediate for this purpose is 4-benzyl-2-cyanomorpholine.[6]
Experimental Protocol: Synthesis of 4-benzyl-2-cyanomorpholine and Derivatives
Step 1: Synthesis of 4-benzyl-2-cyanomorpholine (Starting Material for Diversification)
A detailed, multi-step synthesis is typically required to obtain 4-benzyl-2-cyanomorpholine from commercially available starting materials. This often involves the protection of functional groups, cyclization, and introduction of the cyano group. For the purpose of these application notes, we will assume the availability of this key intermediate as described in the patent literature.[6]
Step 2: Synthesis of (2R)-2-((R)-[4-methoxyphenyl]{[2-methoxyphenyl]thio}methyl)morpholine hydrochloride (A Representative SNRI Derivative) [6]
This protocol is adapted from the patent literature and describes the synthesis of a specific, potent SNRI derivative.
Materials:
-
4-benzyl-2-cyanomorpholine
-
4-bromoanisole
-
Magnesium turnings
-
Dry Tetrahydrofuran (THF)
-
1,2-dibromoethane
-
Hydrochloric acid (5M)
-
Sodium hydroxide (2M)
-
Sodium borohydride
-
2,2'-dimethoxydiphenyldisulphide
-
Tributylphosphine
-
α-chloroethyl chloroformate
-
Methanol
Equipment:
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and stir bars
-
Chromatography equipment (flash chromatography, HPLC)
-
Rotary evaporator
Procedure:
-
Grignard Reaction: Prepare a Grignard reagent from 4-bromoanisole and magnesium turnings in dry THF. Add this Grignard reagent to a solution of 4-benzyl-2-cyanomorpholine in dry THF at low temperature (-20°C). After reaction, quench with 5M HCl and then basify with 2M NaOH. Extract the product, (+/-)-[4-Methoxyphenyl][(4-benzylmorpholin-2-yl]methanone, and purify by flash chromatography.
-
Reduction: Reduce the ketone intermediate from the previous step using sodium borohydride in methanol to yield the corresponding alcohol as a mixture of diastereomers.
-
Thioether Formation: React the alcohol with 2,2'-dimethoxydiphenyldisulphide and tributylphosphine in dry THF at reflux to form the thioether derivative.
-
Debenzylation: Remove the N-benzyl protecting group using α-chloroethyl chloroformate followed by treatment with methanol to yield the secondary amine.
-
Salt Formation: Convert the final compound to its hydrochloride salt by treatment with HCl in a suitable solvent.
Caption: General workflow for the synthesis of SNRI derivatives.
Biological Activity and Structure-Activity Relationship (SAR)
The therapeutic potential of derivatives from the 4-Benzyl-2-morpholinecarboxylic Acid scaffold lies in their ability to inhibit the reuptake of serotonin and norepinephrine. The following table summarizes representative SAR data for a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, which are close structural analogs. This data highlights how modifications to the scaffold can impact potency and selectivity.[7]
| Compound | R | Stereochemistry | 5-HT Reuptake Inhibition (Ki, nM) | NE Reuptake Inhibition (Ki, nM) | Selectivity (NE/5-HT) |
| 5a | H | (S,S) | 1.2 | 15 | 12.5 |
| 8a | 2-F | (S,S) | 0.8 | 20 | 25 |
| 9a | 3-F | (S,S) | 1.5 | 18 | 12 |
| 10a | 4-F | (S,S) | 1.1 | 12 | 10.9 |
| 5b | H | (R,R) | 150 | 1.5 | 0.01 |
| 8b | 2-F | (R,R) | 200 | 2.1 | 0.01 |
| 9b | 3-F | (R,R) | 180 | 1.8 | 0.01 |
| 10b | 4-F | (R,R) | 160 | 1.3 | 0.008 |
Data adapted from Bioorganic & Medicinal Chemistry Letters, 2008, 18(8), 2562-6. The scaffold is 2-[(phenoxy)(phenyl)methyl]morpholine.[7]
Key SAR Observations:
-
Stereochemistry is a critical determinant of activity and selectivity. The (S,S)-enantiomers are potent dual inhibitors with a preference for the serotonin transporter, while the (R,R)-enantiomers are highly selective for the norepinephrine transporter.
-
Aryl substitutions on the phenoxy ring can fine-tune potency. Fluorine substitution at various positions on the phenoxy ring generally maintains or slightly improves potency for both transporters in the (S,S)-series.
Mechanism of Action and Signaling Pathway
As dual serotonin-norepinephrine reuptake inhibitors, these compounds exert their therapeutic effects by modulating synaptic concentrations of 5-HT and NE.
Caption: Signaling pathway of dual serotonin-norepinephrine reuptake inhibitors.
Mechanism Description:
-
The SNRI derivative binds to and blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron.[4]
-
This inhibition of reuptake leads to an accumulation of serotonin and norepinephrine in the synaptic cleft.[4]
-
The increased synaptic concentrations of these neurotransmitters result in enhanced activation of their respective postsynaptic receptors.
-
This activation triggers downstream intracellular signaling cascades, such as the cyclic AMP (cAMP) and cAMP response element-binding protein (CREB) pathways, leading to changes in gene expression and neuronal function.
-
Over time, these neuroadaptive changes are believed to mediate the therapeutic effects of SNRIs, including mood elevation, anxiety reduction, and pain modulation.[8]
In Vitro Assay Protocol: Serotonin and Norepinephrine Reuptake Inhibition Assay
To evaluate the potency of newly synthesized derivatives, in vitro reuptake inhibition assays are essential. The following is a general protocol for a radioligand-based assay.
Materials:
-
Cell lines expressing human SERT and NET (e.g., HEK293 cells) or synaptosomes prepared from rodent brain tissue.
-
[³H]-Serotonin and [³H]-Norepinephrine.
-
Test compounds (synthesized derivatives) at various concentrations.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Equipment:
-
Cell culture incubator and supplies (if using cell lines).
-
Microplate reader (for protein quantification).
-
Filtration manifold.
-
Glass fiber filters.
Procedure:
-
Cell/Synaptosome Preparation: Prepare cells or synaptosomes at a specific protein concentration in the assay buffer.
-
Incubation: In a 96-well plate, add the cell/synaptosome suspension, the radiolabeled neurotransmitter ([³H]-Serotonin or [³H]-Norepinephrine), and the test compound at various concentrations. Include control wells for total uptake (no inhibitor) and non-specific uptake (a high concentration of a known potent inhibitor).
-
Reaction: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for neurotransmitter uptake.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curve. The IC₅₀ values can be converted to Ki values using the Cheng-Prusoff equation.
Caption: Workflow for in vitro serotonin and norepinephrine reuptake inhibition assay.
Conclusion
This compound represents a valuable and versatile starting point for the development of novel therapeutics targeting the central nervous system. Its utility as a scaffold for generating potent dual serotonin-norepinephrine reuptake inhibitors has been demonstrated in the patent literature. The synthetic protocols, structure-activity relationship data, and mechanistic insights provided in these application notes are intended to guide researchers in the design, synthesis, and evaluation of new chemical entities based on this promising molecular framework. Further exploration of this scaffold may lead to the discovery of next-generation CNS drugs with improved efficacy and safety profiles.
References
- 1. This compound | 135072-15-0 | Benchchem [benchchem.com]
- 2. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 6. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 7. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Application Notes and Protocols: Synthesis of Complex Molecules from 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of complex molecules utilizing 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride as a chiral building block. This versatile starting material is particularly valuable in the construction of peptidomimetics and other sophisticated molecular architectures for drug discovery and development. The morpholine scaffold offers structural rigidity and favorable pharmacokinetic properties, making it a desirable component in modern medicinal chemistry.[1][2][3]
Overview of Synthetic Utility
This compound is a bifunctional molecule featuring a secondary amine within a morpholine ring and a carboxylic acid. The benzyl group on the nitrogen atom serves as a common protecting group, which can be removed under specific conditions to allow for further functionalization.[4] The carboxylic acid moiety provides a handle for amide bond formation, a cornerstone of peptide and peptidomimetic synthesis. The inherent chirality of the molecule makes it an excellent starting point for stereoselective synthesis.[5][6][7]
Key synthetic transformations involving this building block include:
-
Peptide Coupling: The carboxylic acid can be activated and coupled with amino acids or other amine-containing molecules to form amide bonds.
-
N-Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation, exposing the secondary amine for subsequent reactions.[4]
-
Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol, providing a different point of diversification.[1]
-
Modification of the Morpholine Ring: While less common, the morpholine ring itself can potentially undergo further chemical modifications.
Experimental Protocols
Synthesis of a Dipeptide Mimetic: (S)-4-Benzyl-N-((R)-1-phenylethyl)morpholine-2-carboxamide
This protocol details the synthesis of a dipeptide mimetic through the coupling of (S)-4-Benzyl-2-morpholinecarboxylic Acid with (R)-1-phenylethylamine. This reaction exemplifies the utility of the starting material in creating complex, chiral molecules with potential biological activity.
Experimental Workflow:
Caption: Workflow for the synthesis of a dipeptide mimetic.
Materials:
-
(S)-4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
-
(R)-1-Phenylethylamine
-
Triethylamine (TEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Neutralization of the Starting Material:
-
Suspend (S)-4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The suspension should become a clear solution.
-
The resulting solution of the free carboxylic acid is used directly in the next step.
-
-
Amide Coupling:
-
To the solution from the previous step, add anhydrous DMF.
-
Add HOBt (1.2 eq) and HBTU (1.2 eq) to the reaction mixture and stir for 15 minutes at room temperature.
-
Add (R)-1-phenylethylamine (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-4-Benzyl-N-((R)-1-phenylethyl)morpholine-2-carboxamide.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | (S)-4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride |
| Product | (S)-4-Benzyl-N-((R)-1-phenylethyl)morpholine-2-carboxamide |
| Molecular Formula | C₂₀H₂₄N₂O₂ |
| Molecular Weight | 336.42 g/mol |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >95% |
Signaling Pathway Modulation (Hypothetical)
Molecules derived from 4-Benzyl-2-morpholinecarboxylic Acid are often designed as peptidomimetics to interact with biological targets such as enzymes or receptors.[1][8] For instance, they can be developed as inhibitors of proteases, which are involved in numerous disease pathways.
Hypothetical Signaling Pathway Inhibition:
References
- 1. This compound | 135072-15-0 | Benchchem [benchchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
Application Notes and Protocols: The Use of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Benzyl-2-morpholinecarboxylic acid and its derivatives as chiral building blocks in asymmetric synthesis. The focus is on the preparation of enantiomerically pure morpholine-2-carboxylic acid synthons and their subsequent application in the synthesis of pharmaceutically relevant molecules.
Introduction: A Versatile Chiral Scaffold
4-Benzyl-2-morpholinecarboxylic acid hydrochloride is a morpholine derivative that serves as a valuable chiral building block in organic synthesis.[1] The morpholine structural motif is a key component in a wide range of biologically active compounds and pharmaceuticals.[2] The inherent chirality of 2-substituted morpholines makes them attractive starting materials for the stereoselective synthesis of complex molecules.
The primary application of 4-benzyl-2-morpholinecarboxylic acid in asymmetric synthesis is as a precursor to enantiomerically pure (R)- and (S)-morpholine-2-carboxylic acid derivatives. The benzyl group serves as a readily cleavable protecting group for the morpholine nitrogen. A key strategy for obtaining the separate enantiomers involves the enzyme-catalyzed kinetic resolution of a racemic ester of 4-benzyl-morpholine-2-carboxylic acid.
Key Application: Enantioselective Synthesis of Reboxetine Analogs
A significant application of this chiral building block is in the synthesis of reboxetine analogs. Reboxetine is a selective noradrenaline reuptake inhibitor used in the treatment of depression. The synthesis of enantiomerically pure analogs for structure-activity relationship (SAR) studies relies on the availability of homochiral morpholine synthons. The following sections detail the protocols for generating these synthons from a 4-benzyl-2-morpholinecarboxylate precursor.
Experimental Protocols
3.1. Synthesis of Racemic n-Butyl 4-Benzylmorpholine-2-carboxylate
This protocol outlines the preparation of the racemic substrate for enzymatic resolution, starting from N-benzylethanolamine.
-
Step 1: Synthesis of 4-Benzylmorpholine-2-carbonitrile.
-
To a solution of N-benzylethanolamine in an appropriate solvent, add 2-chloroacrylonitrile.
-
Promote cyclization using a base such as potassium tert-butoxide (t-BuOK) to yield the morpholine nitrile.
-
-
Step 2: Alcoholysis to the n-Butyl Ester.
-
Dissolve the 4-benzylmorpholine-2-carbonitrile in n-butanol (n-BuOH).
-
Add concentrated sulfuric acid (H₂SO₄) and heat the mixture to facilitate alcoholysis.
-
Work up the reaction and purify by standard methods (e.g., column chromatography) to obtain racemic n-butyl 4-benzylmorpholine-2-carboxylate.
-
3.2. Enzymatic Kinetic Resolution
This protocol describes the lipase-catalyzed hydrolysis of the racemic ester to separate the enantiomers.
-
Materials:
-
Racemic n-butyl 4-benzylmorpholine-2-carboxylate
-
Lipase (e.g., from Candida antarctica)
-
A suitable buffer solution (e.g., phosphate buffer)
-
Organic solvent (e.g., toluene)
-
-
Procedure:
-
Suspend the racemic ester in the buffer solution.
-
Add the lipase to the mixture.
-
Stir the reaction at a controlled temperature and monitor the progress by chiral HPLC.
-
The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted.
-
Upon reaching approximately 50% conversion, stop the reaction.
-
Separate the unreacted ester from the carboxylic acid product by extraction.
-
3.3. Conversion to N-Boc-Protected Morpholine-2-carboxylic Acids
The separated enantiomers are then converted to the more synthetically versatile N-Boc protected forms.
-
Procedure for the Unreacted Ester (e.g., (R)-enantiomer):
-
Subject the recovered ester to hydrogenolysis to remove the N-benzyl group.
-
Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc)₂O.
-
Hydrolyze the n-butyl ester using a base (e.g., LiOH) to yield the (R)-N-Boc-morpholine-2-carboxylic acid.
-
-
Procedure for the Carboxylic Acid Product (e.g., (S)-enantiomer):
-
Esterify the carboxylic acid (e.g., using n-BuOH and H₂SO₄).
-
Follow the same debenzylation and N-Boc protection sequence as described above.
-
Finally, hydrolyze the ester to obtain the (S)-N-Boc-morpholine-2-carboxylic acid.
-
Data Presentation
The efficiency of the enzymatic resolution and subsequent transformations is critical. The following table summarizes typical results for the synthesis of reboxetine analogs.
| Step | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Enzymatic Resolution (Ester) | (R)-n-butyl 4-benzylmorpholine-2-carboxylate | ~45% | >99% | N/A |
| Enzymatic Resolution (Acid) | (S)-4-benzylmorpholine-2-carboxylic acid | ~45% | >99% | N/A |
| Conversion to (R)-N-Boc Acid | (R)-N-Boc-morpholine-2-carboxylic acid | High | >99% | N/A |
| Conversion to (S)-N-Boc Acid | (S)-N-Boc-morpholine-2-carboxylic acid | High | >99% | N/A |
| Coupling and Final Product Synthesis | Reboxetine Analogs | Good | >99% | High |
Note: The yields and stereoselectivities are representative and can vary based on specific reaction conditions.
Visualizations
Diagram 1: General Workflow for Asymmetric Synthesis
References
4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride as a precursor for pharmaceutical intermediates
Application Notes and Protocols for 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a versatile heterocyclic compound that serves as a crucial chiral building block in organic synthesis.[1] Its morpholine core is a common scaffold in numerous biologically active molecules, making it a valuable precursor for the development of pharmaceutical intermediates.[2] Morpholine derivatives have been identified in drugs exhibiting a range of activities, including use as analgesics and in the treatment of neurological disorders.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, highlighting its utility in creating diverse pharmaceutical intermediates.
Physicochemical Properties and Specifications
The compound's key properties are summarized below, providing essential data for experimental planning and execution.
| Property | Value | Reference |
| CAS Number | 135072-15-0 | [1][3] |
| Molecular Formula | C₁₂H₁₅NO₃·HCl | [1] |
| Molecular Weight | 257.71 g/mol | [1][3] |
| Melting Point | 244–248°C | [1] |
| Purity | 90% to 97% | [1][4] |
| Appearance | White to off-white solid | Inferred from properties |
Synthesis of this compound
The precursor is typically synthesized via a two-step process involving reductive amination followed by cyclization.[1]
Caption: Synthesis workflow for the title compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-Benzylethanolamine
-
Materials: Benzaldehyde, ethanolamine, Palladium on carbon (Pd/C, 5-10%), Methanol, Hydrogen gas.
-
Procedure: a. To a solution of ethanolamine (1.0 eq.) in methanol in a high-pressure reactor, add benzaldehyde (1.0 eq.). b. Add 5-10% Pd/C catalyst (approx. 1% by weight of the reactants). c. Seal the reactor and purge with nitrogen, followed by hydrogen gas. d. Pressurize the reactor with hydrogen to 1-2 MPa.[1] e. Heat the reaction mixture to 50-60°C and stir vigorously for 4-8 hours, monitoring the reaction by TLC or GC-MS.[1] f. After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. g. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with methanol.[1] h. Concentrate the filtrate under reduced pressure to yield crude N-Benzylethanolamine, which can often be used in the next step without further purification.
Step 2: Cyclization and Salt Formation
-
Materials: N-Benzylethanolamine, Glyoxylic acid, Tetrahydrofuran (THF), Hydrochloric acid (HCl).
-
Procedure: a. Dissolve N-Benzylethanolamine (1.0 eq.) in THF in a round-bottom flask.[1] b. Add a solution of glyoxylic acid (1.0 eq.) in THF dropwise to the flask with stirring at room temperature. c. Stir the reaction mixture at room temperature for 12-24 hours until cyclization is complete (monitor by TLC or LC-MS). d. Cool the mixture in an ice bath and add a solution of HCl in diethyl ether or isopropanol dropwise to precipitate the hydrochloride salt.[1] e. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Applications in the Synthesis of Pharmaceutical Intermediates
The carboxylic acid moiety of the title compound is a versatile functional group that can be readily converted into a variety of other functionalities, such as amides, esters, and alcohols.
Application 1: Amide Bond Formation via Peptide Coupling
Amide bonds are fundamental in a vast number of pharmaceutical compounds. Direct coupling of the carboxylic acid with an amine using a coupling agent is an efficient method for their synthesis.
Caption: Workflow for amide synthesis via peptide coupling.
This protocol is adapted from a standard HATU coupling procedure.[5]
-
Materials: this compound (1.0 eq.), Benzylamine (1.1 eq.), HATU (1.2 eq.), N,N-Diisopropylethylamine (DIPEA, 3.0 eq.), Anhydrous Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃ solution, Brine.
-
Procedure: a. In a round-bottom flask under a nitrogen atmosphere, suspend the starting material in anhydrous DCM. b. Add DIPEA and stir until a clear solution is formed. Add HATU and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[5] c. Add benzylamine to the reaction mixture and continue stirring at room temperature for 2-12 hours. Monitor progress by TLC. d. Upon completion, dilute the mixture with DCM and transfer to a separatory funnel. e. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[5] f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to yield the pure amide.
Application 2: Reduction to Amino Alcohol
Reduction of the carboxylic acid to a primary alcohol provides a new synthetic handle for ether formation or other modifications.
Caption: Workflow for reduction to a primary alcohol.
-
Materials: this compound (1.0 eq.), Lithium aluminum hydride (LAH, 2.0-3.0 eq.), Anhydrous THF, Na₂SO₄, Ethyl acetate, 1M NaOH.
-
Procedure: a. Caution: LAH reacts violently with water. Perform this reaction under a strict inert (nitrogen or argon) atmosphere with anhydrous solvents. b. To a suspension of LAH in anhydrous THF at 0°C, slowly add the solid this compound portionwise. c. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC. d. Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water (X mL), followed by 1M NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. e. Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate. f. Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by chromatography if necessary.
Application 3: Conversion to Acyl Chloride
Activation of the carboxylic acid to a highly reactive acyl chloride provides a classic route for reaction with a wide range of nucleophiles.
Caption: Workflow for acyl chloride synthesis and reaction.
This protocol is adapted from a standard procedure for creating acyl chlorides.[5]
-
Materials: this compound (1.0 eq.), Thionyl chloride (2.0-3.0 eq.), Anhydrous DCM, Catalytic amount of DMF.
-
Procedure: a. In a fume hood, suspend the starting material in anhydrous DCM in a round-bottom flask equipped with a reflux condenser. b. Add one drop of DMF, then add thionyl chloride dropwise at room temperature. c. Heat the reaction mixture to reflux (approx. 40°C) and maintain for 1-3 hours, or until gas (SO₂ and HCl) evolution ceases.[5] d. Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. e. The resulting crude 4-Benzyl-2-morpholinecarbonyl Chloride Hydrochloride is often used immediately in the next step without further purification.[5]
Pathway to Biologically Active Compounds
The intermediates synthesized from 4-Benzyl-2-morpholinecarboxylic Acid serve as foundational elements for more complex, biologically active molecules. For instance, various benzyl morpholine derivatives have been developed as dual reuptake inhibitors of serotonin and norepinephrine, which are targets for treating depression and other neurological conditions.[6]
Caption: Logical progression from precursor to active compounds.
Safety Information
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
It may act as an irritant to the eyes, respiratory system, and skin.[7]
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Avoid contact with strong oxidizing agents and strong acids.[7]
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
References
- 1. This compound | 135072-15-0 | Benchchem [benchchem.com]
- 2. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2abiotech.net [2abiotech.net]
- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
Harnessing Chemical Innovation: Practical Applications in Modern Medicinal Chemistry
In the dynamic landscape of drug discovery, medicinal chemistry remains a cornerstone, continually evolving to address complex therapeutic challenges. This document provides detailed application notes and protocols on key practical strategies employed in modern medicinal chemistry research. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement cutting-edge techniques in hit identification and lead optimization. The following sections delve into High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), and the revolutionary approach of Proteolysis Targeting Chimeras (PROTACs), complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate comprehension and application.
High-Throughput Screening (HTS) for Kinase Inhibitors
High-throughput screening is a foundational strategy in drug discovery for identifying active compounds from large chemical libraries.[1][2] This application note details a typical HTS campaign for identifying novel inhibitors of a protein kinase, a critical class of drug targets, particularly in oncology.[3][4]
Application Note: HTS for Src Kinase Inhibitors
Src, a non-receptor tyrosine kinase, is a key signaling molecule whose dysregulation is implicated in various cancers, making it a prime therapeutic target.[5] An HTS campaign was designed to identify novel Src inhibitors using a robust, luminescence-based assay that detects the amount of ADP produced in the kinase reaction.
Data Presentation: HTS Campaign for Src Kinase Inhibitors
| Parameter | Value | Reference |
| Target | Src Kinase | [5] |
| Compound Library Size | ~215,000 | [6] |
| Screening Concentration | 10 µM | [7] |
| Assay Format | 384-well plate | [5] |
| Assay Principle | ADP-Glo™ Luminescent Kinase Assay | [5] |
| Z'-factor | > 0.5 (typically 0.85 +/- 0.6) | [7][8] |
| Hit Criteria | > 3 standard deviations from baseline | [7] |
| Hit Rate | 0.5 - 1.0% (Typical) | - |
Experimental Protocol: HTS for Src Kinase Inhibitors using ADP-Glo™
This protocol is adapted for a 384-well format and is designed for high-throughput robotic systems.[5]
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA.
- 2X Kinase/Substrate Solution: Prepare a solution containing Src kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in Assay Buffer. The final concentration of the substrate should be at its Km value.
- 2X ATP Solution: Prepare a solution of ATP in Assay Buffer at a concentration equal to its Km for Src kinase.
- Compound Plates: Prepare 384-well plates with 50 nL of test compounds or DMSO (for controls) per well.[5]
2. Kinase Reaction: a. Dispense 2.5 µL of the 2X Kinase/Substrate solution into each well of the compound plate. b. Dispense 2.5 µL of the 2X ATP solution to initiate the reaction. The final reaction volume is 5 µL.[9] c. Incubate the plate at room temperature for 60 minutes.
3. ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.[5] c. Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. The signal is inversely proportional to the kinase activity. c. Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[7][10] d. Identify hits as compounds that cause a significant decrease in the luminescent signal compared to DMSO controls.
Visualization: HTS Workflow for Kinase Inhibitors
Fragment-Based Drug Discovery (FBDD) of Hsp90 Inhibitors
FBDD is an efficient method for identifying lead compounds by screening small, low-molecular-weight fragments.[2][11] These fragments, although typically exhibiting weak binding affinity, provide high-quality starting points for optimization into potent drug candidates through structure-guided design.[12] This application note describes the FBDD approach for discovering inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein and a target in cancer therapy.[13][14]
Application Note: FBDD for Hsp90 Inhibitors
An FBDD campaign against Hsp90 utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to screen a fragment library.[13] This led to the identification of a phenolic chemotype with an initial binding affinity of approximately 1 mM. Structure-based optimization resulted in a resorcinol-based lead compound with subnanomolar affinity, representing a greater than 1,000,000-fold improvement in affinity.[13]
Data Presentation: Fragment to Lead Optimization for Hsp90 Inhibitors
| Compound | Structure | Molecular Weight (Da) | IC50 (µM) | Ligand Efficiency (LE) | Reference |
| Fragment Hit | Phenol | 94.11 | ~1000 | 0.33 | [13][14] |
| Intermediate | 4-bromobenzene-1,3-diol | 189.01 | 1.8 | 0.49 | [13] |
| Lead Compound | Resorcinol derivative | ~300 | <0.001 | 0.5+ | [13] |
Experimental Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect and quantify biomolecular interactions in real-time, making it ideal for fragment screening.[15]
1. Reagent and Instrument Preparation:
- Running Buffer: Phosphate-buffered saline (PBS) with 0.005% Tween 20.
- Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
- SPR Instrument: A Biacore or similar SPR system.
- Sensor Chip: CM5 sensor chip.
- Ligand: Purified Hsp90 protein.
- Analytes: Fragment library dissolved in DMSO and diluted in running buffer.
2. Hsp90 Immobilization: a. Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. b. Inject Hsp90 (at 5-20 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of 3000-5000 Response Units (RU).[16] c. Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.[16]
3. Fragment Screening: a. Inject a high concentration of each fragment (e.g., 200 µM) over the immobilized Hsp90 surface. b. Monitor the change in RU to detect binding. A significant and reproducible increase in RU indicates a fragment "hit". c. For hit validation, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 1 µM to 1 mM).
4. Data Analysis: a. For each fragment concentration, determine the steady-state binding response (Req). b. Plot Req against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (KD). c. Confirmed hits are then subjected to X-ray crystallography to determine their binding mode and guide lead optimization.
Visualization: FBDD Workflow
PROteolysis TArgeting Chimeras (PROTACs) for Targeted Protein Degradation
PROTACs are a novel therapeutic modality that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[17] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[17]
Application Note: ARV-110, a PROTAC Androgen Receptor Degrader
ARV-110 is a first-in-class oral PROTAC that targets the Androgen Receptor (AR) for degradation and is in clinical development for the treatment of metastatic castration-resistant prostate cancer.[15][18] By degrading AR, ARV-110 offers a distinct mechanism of action compared to traditional inhibitors and has shown efficacy in preclinical models of resistance.[19]
Data Presentation: Preclinical Data for ARV-110
| Parameter | Cell Line | Value | Reference |
| Target | Androgen Receptor (AR) | - | [15][17] |
| E3 Ligase | Cereblon (CRBN) | - | [18] |
| DC50 | VCaP | ~1 nM | [15][17] |
| Dmax | VCaP | >90% | [15][17] |
| Effect | Inhibition of AR-dependent proliferation, apoptosis induction | - | [15][17] |
Experimental Protocol: In Vitro Ubiquitination Assay for PROTACs
This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[6][20]
1. Reagent Preparation:
- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
- Recombinant Proteins: Purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), E3 ligase complex (e.g., CRBN/DDB1), and the target protein (e.g., AR).
- Other Reagents: Ubiquitin, ATP, and the PROTAC of interest dissolved in DMSO.
2. Ubiquitination Reaction: a. In a microcentrifuge tube, combine the E1, E2, E3, target protein, and ubiquitin in the reaction buffer. b. Add the PROTAC to the desired final concentration. Include a DMSO-only control. c. Initiate the reaction by adding ATP to a final concentration of 2 mM. d. Incubate the reaction at 37°C for 1-2 hours.[20]
3. Detection of Ubiquitination by Western Blot: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with a primary antibody specific to the target protein. e. A high-molecular-weight smear or ladder of bands above the unmodified target protein indicates polyubiquitination.[6]
Visualization: PROTAC Mechanism of Action
Structure-Activity Relationship (SAR) Studies of EGFR Inhibitors
SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure modifications affect the biological activity of a compound.[21] This information is crucial for optimizing lead compounds into clinical candidates with improved potency, selectivity, and pharmacokinetic properties.
Application Note: SAR of Quinazoline-based EGFR Inhibitors
Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology.[22][23] A series of quinazoline derivatives were synthesized and evaluated for their inhibitory activity against wild-type (wt) and mutant forms of EGFR. The SAR data revealed key structural features required for potent inhibition.
Data Presentation: SAR of Quinazoline Derivatives as EGFR Inhibitors
| Compound | R1 | R2 | EGFRwt IC50 (nM) | EGFRT790M/L858R IC50 (nM) | Reference |
| Gefitinib | - | - | 3.22 | - | [24] |
| Lapatinib | - | - | 27.06 | - | [24] |
| Compound 8 | 4-anilino | Urea linker | 0.8 | 2.7 | [24] |
| Compound 13 | 4-anilino | 3-carbon linker | 5.06 | - | [24] |
| Compound 24 | 4-anilino | Acrylamide | 27 | 9.2 | [24] |
This table is a simplified representation of the extensive SAR data available in the cited literature.
Experimental Protocol: Cell-Based Assay for EGFR Inhibition
Cell-based assays are essential for determining the on-target efficacy of inhibitors in a more physiologically relevant context.
1. Cell Culture: a. Culture human cancer cell lines with known EGFR mutation status (e.g., A549 for EGFRwt, H1975 for EGFRT790M/L858R) in appropriate media.
2. Compound Treatment: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds for 72 hours.
3. Viability Assay: a. After the incubation period, assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.[25] b. For the MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. c. For CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
4. Data Analysis: a. Plot the percentage of cell viability against the logarithm of the compound concentration. b. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%.[25]
Visualization: Logical Relationship in an SAR Study
References
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. promega.co.uk [promega.co.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. Fragment-based drug discovery applied to Hsp90. Discovery of two lead series with high ligand efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at ASCO 2018 Genitourinary Cancers Symposium | Arvinas [ir.arvinas.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 25. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
Welcome to the technical support center for the synthesis of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes. Here you will find detailed troubleshooting guides, FAQs, experimental protocols, and data to enhance your synthesis yield and purity.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the synthesis, providing direct causes and actionable solutions.
Q1: My overall synthesis yield is significantly lower than expected. What are the most common factors to investigate?
A1: Low overall yield can stem from issues in either of the two main synthetic steps or during the work-up and isolation phases. Key areas to scrutinize include:
-
Incomplete Reactions: One or both steps may not be running to completion. It is crucial to monitor the reaction progress using methods like Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1][2]
-
Suboptimal Reaction Conditions: Parameters such as temperature, pressure, pH, and catalyst loading are critical and may require optimization for your specific setup.[2][3]
-
Reagent Quality: The purity of starting materials, particularly benzaldehyde and glyoxylic acid, can introduce side reactions. Impurities in raw materials like benzyl chloride are known to affect the quality of subsequent products.[4]
-
Work-up and Isolation Losses: Significant product loss can occur during extraction, precipitation, and filtration steps. Ensure precipitation is complete and handle the solid product carefully during isolation.[2]
Q2: I am experiencing low yields specifically in the first step: the reductive amination of benzaldehyde and ethanolamine. How can I optimize the formation of N-Benzylethanolamine?
A2: The reductive amination to form N-Benzylethanolamine is a critical step. Low yields are often traced back to the catalytic conditions. Consider the following:
-
Catalyst Activity and Loading: The palladium-on-carbon (Pd/C) catalyst is central to this reaction. Ensure the catalyst is active. The loading can be adjusted; while higher loadings (e.g., 10%) can increase reaction speed, they also increase costs.[3] For industrial applications, the catalyst can often be recycled multiple times without significant loss of activity.[3]
-
Hydrogen Pressure: The reaction kinetics are sensitive to hydrogen pressure. Higher pressures generally lead to faster and more complete reactions.[3]
-
Temperature Control: While higher temperatures can speed up the reaction, they can also lead to side product formation. Monitoring the reaction is key to finding the optimal balance.
Q3: The second step, the cyclization with glyoxylic acid to form the morpholine ring, is proving inefficient. What parameters should I focus on?
A3: The cyclization step involves the formation of the morpholine ring and is sensitive to several factors:
-
pH Control: For reactions involving amines, the pH is critical. If the reaction medium is too acidic, the amine on N-Benzylethanolamine will be protonated, rendering it non-nucleophilic and halting the reaction.[2]
-
Water Content: The presence of excess water can interfere with the condensation reaction. Using an anhydrous solvent and protecting the reaction from atmospheric moisture is advisable.[2]
-
Reaction Time and Temperature: These reactions should be monitored by TLC to determine the optimal duration. Prolonged heating can lead to the formation of degradation products.[2]
Q4: I am observing significant impurities in my final product. What are the likely sources and how can they be minimized?
A4: Impurities can arise from starting materials or side reactions.
-
Starting Material Impurities: Impurities in commercial benzaldehyde (e.g., benzoic acid) or benzyl chloride (e.g., benzaldehyde, toluene, dibenzyl ether) can carry through the synthesis.[4] Using high-purity starting materials is essential.
-
Side Reactions: In the first step, over-reduction or other side reactions can occur. In the second step, side reactions can be minimized by controlling the temperature and ensuring anhydrous conditions.[5]
-
Purification: If impurities are present, purification of the final product by recrystallization is a common and effective method.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data and parameters for optimizing the synthesis.
Table 1: Key Parameters for N-Benzylethanolamine Synthesis (Step 1)
| Parameter | Value / Description | Impact on Reaction | Source |
| Catalyst | Pd/C (1–10% Pd loading) | Higher loading leads to faster kinetics but increases cost. | [3] |
| Hydrogen Pressure | 1–10 atm (typical) | Higher pressure accelerates the reaction rate. | [3] |
| Solvent | Methanol | Can be recovered via distillation and reused. | [3] |
| Typical Yield | 81.2–82.3% | Represents an efficient conversion under optimized conditions. | [3] |
| Typical Purity | >96.3% (GC) | Indicates a clean reaction with minimal side products. | [3] |
Table 2: General Troubleshooting Guide for Low Yield
| Issue Encountered | Potential Cause | Recommended Solution | Source |
| Reaction Stalls | 1. Inactive catalyst (Step 1).2. Amine protonation (Step 2).3. Insufficient temperature. | 1. Use fresh, active Pd/C catalyst.2. Adjust pH to be slightly basic if necessary.3. Gradually increase temperature while monitoring with TLC. | [2][3] |
| Multiple Side Products | 1. Reaction temperature is too high.2. Presence of water or other impurities.3. Incorrect stoichiometry. | 1. Run the reaction at a lower temperature.2. Use anhydrous solvents and high-purity reagents.3. Carefully measure all reagents. | [2][4] |
| Product Loss During Work-up | 1. Incomplete precipitation of the hydrochloride salt.2. Product is soluble in the washing solvent.3. Physical loss during filtration. | 1. Cool the solution sufficiently and ensure pH is acidic.2. Use a minimal amount of a cold, non-polar solvent for washing.3. Ensure careful transfer and handling of the solid. | [2] |
Experimental Protocols
Below are detailed methodologies for the key synthetic steps.
Protocol 1: Synthesis of N-Benzylethanolamine (Step 1)
-
Reaction Setup: To a suitable hydrogenation reactor, add methanol, followed by ethanolamine (1.0 eq) and benzaldehyde (1.0 eq).
-
Catalyst Addition: Carefully add Palladium on Carbon (5-10% Pd, ~1-2 mol%) to the mixture.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (target pressure between 1-5 atm) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield N-Benzylethanolamine as an oil, which can often be used in the next step without further purification. A typical yield is in the range of 81-82%.[3]
Protocol 2: Synthesis of this compound (Step 2)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Benzylethanolamine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF).[3]
-
Reagent Addition: Add a solution of glyoxylic acid (1.0-1.1 eq) in the same solvent to the flask.
-
Cyclization: Stir the reaction mixture at room temperature. Monitor the formation of the morpholine ring by TLC. The reaction may be gently heated if progress is slow.
-
Salt Formation: Once the cyclization is complete, cool the mixture in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold diethyl ether or THF to remove any unreacted starting materials. Dry the product under vacuum to yield this compound. The reported melting point is 244–248°C.[3]
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the synthesis pathway and a troubleshooting decision-making process.
Caption: Overall workflow for the two-step synthesis of the target compound.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 135072-15-0 | Benchchem [benchchem.com]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Morpholine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted morpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the morpholine ring, and what are their common challenges?
The main strategies for constructing the morpholine ring typically involve the cyclization of intermediates derived from vicinal amino alcohols or their derivatives.[1] Key methods and their associated challenges are summarized below:
| Synthesis Method | Common Challenges |
| Dehydration of Diethanolamine | Low yields, high reaction temperatures (150-210°C) required, potential for decomposition and side product formation.[1] |
| From 1,2-Amino Alcohols and Dihaloethanes | Potential for N,N-dialkylation leading to undesired byproducts.[1] |
| Reductive Amination of Diethylene Glycol | Requires high temperature and pressure, more suitable for industrial-scale synthesis.[1] |
| Palladium-Catalyzed Carboamination | Can be sensitive to substrate electronics; competing Heck arylation can occur with certain N-aryl groups, leading to lower yields.[2] |
| Intramolecular Cyclization | A versatile and common method, but the choice of reagents and conditions is critical to success.[3] |
Q2: I am observing low yields in my morpholine synthesis via diethanolamine dehydration. How can I troubleshoot this?
Low yields in the dehydration of diethanolamine are a common issue. This reaction is an equilibrium process, so several factors can influence its efficiency.[1]
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is maintained within the optimal range (typically 150-210°C) for your specific substrate and acid catalyst. Use a thermocouple to monitor the internal temperature accurately.[1] Temperatures that are too low will result in an incomplete reaction, while excessive heat can lead to decomposition.
-
Acid Catalyst Concentration: Verify that the concentration of the strong acid catalyst (e.g., sulfuric or hydrochloric acid) is sufficient to promote cyclization.[1]
-
Reaction Time: Ensure the reaction is heated for an adequate duration. Monitor the reaction progress using techniques like TLC or GC-MS.[1]
-
Water Removal: Efficiently remove the water formed during the reaction to drive the equilibrium towards the product. A Dean-Stark apparatus is highly effective for this purpose.[1]
Below is a troubleshooting workflow for addressing low yields in this synthesis:
References
Identification and minimization of byproducts in 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis steps for this compound and where can byproducts form?
The synthesis is typically a two-step process, with potential for byproduct formation at each stage:
-
Reductive Amination: Benzaldehyde and ethanolamine react to form the intermediate N-benzylethanolamine.
-
Cyclization: N-benzylethanolamine is reacted with glyoxylic acid to form the morpholine ring, followed by salt formation with hydrochloric acid.[1]
Byproducts can arise from side reactions during either of these steps, or from impurities present in the starting materials.
Q2: What are the common byproducts in the reductive amination step and how can they be minimized?
The most common byproducts during the formation of N-benzylethanolamine are the result of over-alkylation and aldehyde reduction.
-
N,N-dibenzylethanolamine (Over-alkylation): This tertiary amine forms when the desired product, N-benzylethanolamine, reacts with another molecule of benzaldehyde.
-
Minimization:
-
Stoichiometry Control: Use a molar excess of ethanolamine relative to benzaldehyde. This increases the probability of benzaldehyde reacting with the primary amine rather than the secondary amine product.
-
Slow Addition: Add the benzaldehyde to the reaction mixture slowly to maintain a low concentration relative to ethanolamine.
-
-
-
Benzyl Alcohol: This byproduct results from the reduction of the starting material, benzaldehyde.
-
Minimization:
-
Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the imine intermediate over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for this reason.
-
-
Q3: What byproducts can form during the cyclization step with glyoxylic acid?
Side reactions during the cyclization of N-benzylethanolamine with glyoxylic acid can lead to several impurities.
-
Positional Isomer (4-Benzyl-3-morpholinecarboxylic Acid): While less common, the formation of the 3-carboxylic acid isomer is a possibility that can arise from alternative cyclization pathways.
-
Unreacted N-benzylethanolamine: Incomplete reaction will leave the starting material as an impurity.
-
Byproducts from Glyoxylic Acid Impurities: Commercial glyoxylic acid can contain impurities like oxalic acid, which can lead to the formation of corresponding side products. It is crucial to use high-purity glyoxylic acid.
Q4: How can I identify these byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from byproducts and unreacted starting materials. A reversed-phase method is typically suitable.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weights of the separated components, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the main product and characterize the structure of any significant impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reductive amination. | - Ensure complete consumption of benzaldehyde before proceeding to the cyclization step. - Optimize reaction time and temperature for the reductive amination. |
| Incomplete cyclization. | - Use a slight excess of glyoxylic acid. - Ensure adequate reaction time and temperature for the cyclization. | |
| Presence of a higher molecular weight impurity by LC-MS | Formation of N,N-dibenzylethanolamine. | - In the reductive amination step, use an excess of ethanolamine. - Add benzaldehyde slowly to the reaction mixture. |
| Presence of a peak corresponding to benzyl alcohol in GC or HPLC | Reduction of benzaldehyde starting material. | - Use a milder and more selective reducing agent like Sodium Triacetoxyborohydride (STAB). |
| Multiple product peaks with similar mass in LC-MS | Formation of positional isomers (e.g., 4-Benzyl-3-morpholinecarboxylic Acid). | - Optimize cyclization reaction conditions (temperature, pH). - Purify the final product using column chromatography or recrystallization. |
| Unidentified peaks in HPLC or NMR | Impurities in starting materials. | - Verify the purity of benzaldehyde, ethanolamine, and glyoxylic acid before use. - Use starting materials from reputable suppliers with certificates of analysis. |
Data Presentation
Table 1: Summary of Potential Byproducts and their Identification
| Byproduct Name | Formation Step | Identification Method(s) | Expected Mass (m/z) [M+H]⁺ |
| N,N-dibenzylethanolamine | Reductive Amination | LC-MS, NMR | 242.15 |
| Benzyl Alcohol | Reductive Amination | GC-MS, HPLC | 109.06 |
| 4-Benzyl-3-morpholinecarboxylic Acid | Cyclization | LC-MS, NMR | 222.11 |
| Oxalic Acid Adducts | Cyclization | LC-MS | Varies |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the analysis of this compound and its byproducts. Optimization may be required based on the specific instrument and impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Protocol 2: Purification by Recrystallization
This protocol can be used to purify the final product and remove many common impurities.
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol/water mixture).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for byproduct identification and minimization.
References
Troubleshooting purification issues of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 135072-15-0 |
| Molecular Formula | C₁₂H₁₅NO₃·HCl[1] |
| Molecular Weight | 257.71 g/mol [1] |
| Melting Point | 244–248°C[1] |
| Appearance | Solid |
| Commercial Purity | 90% to 97%[1] |
Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of this compound.
Recrystallization
Problem: Difficulty in Achieving Crystallization
Possible Causes & Solutions:
-
High Solubility: The compound may be highly soluble in the chosen solvent.
-
Solution: Systematically screen a range of solvents with varying polarities. Good starting points for amino acid hydrochlorides include alcoholic solvents like ethanol or methanol, often in combination with an anti-solvent such as diethyl ether or heptane.[2] Water can also be a suitable solvent for polar molecules.[3]
-
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Solution: If the crude product is an oil or contains significant impurities, first attempt a rapid purification by silica gel chromatography before recrystallization.
-
-
Supersaturation: The solution may be supersaturated without forming crystals.
-
Solution 1: Seeding. Introduce a seed crystal of pure this compound to induce crystallization.
-
Solution 2: Scratching. Scratch the inside of the flask with a glass rod at the meniscus to create a surface for nucleation.
-
Problem: Oiling Out
Possible Cause & Solution:
-
The compound separates as an oil instead of a solid. This often occurs when the solution is too concentrated or cooled too quickly.
-
Solution: Redissolve the oil by gently warming the solution and adding more of the primary solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
-
Problem: Low Yield
Possible Causes & Solutions:
-
Significant solubility in the mother liquor: Too much solvent was used, or the solution was not cooled sufficiently.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
-
Premature crystallization: The compound crystallizes too quickly during hot filtration.
-
Solution: Use a heated funnel for filtration. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.
-
Problem: Colored Crystals
Possible Cause & Solution:
-
Colored impurities co-crystallize with the product.
-
Solution: Add a small amount of activated charcoal to the hot solution, heat for a short period, and then filter the hot solution through a pad of celite to remove the charcoal and adsorbed impurities before allowing it to cool and crystallize.
-
Silica Gel Chromatography
Problem: Peak Tailing or Streaking
Possible Cause & Solution:
-
The basic morpholine nitrogen and the acidic carboxylic acid can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution: Add a modifier to the mobile phase to suppress these interactions.
-
For the basic nitrogen: Add a small amount of a basic modifier like triethylamine (0.1-1% v/v) or ammonia (as a solution in methanol) to the eluent.
-
For the acidic carboxylic acid: Add a small amount of an acidic modifier like acetic acid or formic acid (0.1-1% v/v) to the eluent.
-
-
Problem: Compound is not Eluting from the Column
Possible Cause & Solution:
-
The compound is highly polar and is strongly adsorbed onto the stationary phase.
-
Solution 1: Increase Eluent Polarity. Gradually increase the polarity of the mobile phase. A common solvent system for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate.
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Solution 3: Reverse-Phase Chromatography. For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) can be more effective.[4]
-
Chiral Separation (HPLC)
Problem: Poor or No Separation of Enantiomers
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP does not provide sufficient chiral recognition for this molecule.
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often a good starting point for a wide range of compounds.[5][6] For amino acid derivatives, cyclodextrin-based or macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™ V) columns can also be effective.[5]
-
-
Suboptimal Mobile Phase: The mobile phase composition is not suitable for achieving separation.
-
Solution 1: Normal Phase. Start with a mobile phase of n-hexane and an alcohol like isopropanol or ethanol. The ratio can be varied to optimize resolution. For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) is often necessary. For basic compounds, an amine modifier like diethylamine (DEA) (typically 0.1%) is used.[5]
-
Solution 2: Reversed Phase. Use a mobile phase of water or a buffer and an organic modifier like acetonitrile or methanol. An acidic modifier like formic acid is usually required.
-
Solution 3: Polar Organic Mode. A mobile phase consisting of polar organic solvents like acetonitrile and/or methanol, often with acidic and basic additives, can also be effective on certain CSPs.
-
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential recrystallization solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water or an anti-solvent like diethyl ether) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection (TLC): Use thin-layer chromatography (TLC) to determine a suitable mobile phase. Test various solvent systems of different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. Remember to add a modifier (e.g., 0.5% acetic acid or 0.5% triethylamine) to the TLC solvent system to assess its effect on the separation.
-
Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica gel onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagrams
Troubleshooting Workflow for Recrystallization
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Logic for Selecting a Chiral HPLC Method
Caption: A logical workflow for developing a chiral HPLC separation method.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A1: Potential impurities can arise from the starting materials or side reactions during synthesis. The synthesis typically involves the reaction of N-benzylethanolamine with glyoxylic acid. N-benzylethanolamine is synthesized from benzaldehyde and ethanolamine. Therefore, impurities could include:
-
Unreacted starting materials: N-benzylethanolamine, glyoxylic acid, benzaldehyde, and ethanolamine.
-
Byproducts from the synthesis of N-benzylethanolamine.
-
Byproducts from the cyclization reaction.
-
Impurities from the benzyl chloride used in some synthetic routes for related compounds could include benzaldehyde, benzyl alcohol, and toluene.[7]
Q2: My purified product has a broad melting point range. What does this indicate?
A2: A broad melting point range is typically an indication of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.
Q3: Can I use reverse-phase chromatography to purify this compound?
A3: Yes, reverse-phase HPLC can be a very effective technique for purifying polar, water-soluble compounds like this compound. A C18 column with a mobile phase of water and acetonitrile or methanol, containing an acidic modifier like formic acid or trifluoroacetic acid, would be a good starting point.[4]
Q4: The compound is a hydrochloride salt. Does this affect purification?
A4: Yes. The hydrochloride salt form generally increases the compound's polarity and water solubility.[1] This can make extraction from aqueous solutions with non-polar organic solvents less efficient. During chromatography, the salt can interact strongly with the stationary phase. For recrystallization, the choice of solvent will be different than for the free base.
Q5: How can I confirm the purity of my final product?
A5: The purity of your this compound should be assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. An analysis of the peak area will give a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and help identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value (244–248°C) is a good indicator of high purity.[1]
References
- 1. This compound | 135072-15-0 | Benchchem [benchchem.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of Morpholinecarboxylic Acids
Welcome to the technical support center for the chiral resolution of morpholinecarboxylic acids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Section 1: Diastereomeric Salt Crystallization
Diastereomeric salt formation is a widely used method for chiral resolution, leveraging the different physical properties, such as solubility, of diastereomers.[1][2] This section addresses common issues encountered during this process.
Frequently Asked Questions & Troubleshooting
Q1: I am not observing any crystal formation after adding the resolving agent. What should I do?
A1: The absence of crystallization can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Supersaturation: Crystallization requires a supersaturated solution.[3] Try concentrating the solution by slowly evaporating some of the solvent.[3][4]
-
Induce Crystallization: If the solution is supersaturated but no crystals have formed, you can try to induce nucleation. This can be done by scratching the inside of the flask with a glass stirring rod or by adding a small "seed" crystal of the desired diastereomeric salt.[4][5]
-
Solvent System: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[2][5] If the salt is too soluble, try a less polar solvent or a solvent mixture. Conversely, if it's insoluble, use a more polar solvent.[3]
-
Cooling Profile: Slow, controlled cooling can promote the formation of well-defined crystals. Rapid cooling can sometimes lead to "oiling out," where the salt separates as a liquid.[3] If this occurs, try re-heating the solution and allowing it to cool more slowly.
Q2: My resolution is yielding a low diastereomeric excess (d.e.) or enantiomeric excess (e.e.). How can I improve the purity?
A2: Low purity is a common challenge and can often be addressed by optimizing the crystallization conditions.
-
Recrystallization: The most straightforward method to improve purity is to perform one or more recrystallizations of the diastereomeric salt.
-
Solvent Screening: The solvent system significantly impacts the separation efficiency. A systematic screening of different solvents and solvent mixtures is recommended to find conditions that maximize the solubility difference between the diastereomers.[6]
-
Temperature Control: Carefully controlling the crystallization temperature can influence the purity of the precipitated salt. Constructing a ternary phase diagram of the two diastereomers and the solvent can help identify the optimal conditions for selective crystallization.[5]
-
Kinetic vs. Thermodynamic Control: In some cases, the undesired diastereomer may crystallize faster (kinetic product), while the desired one is more stable but more soluble (thermodynamic product). By adjusting crystallization time and temperature, you may be able to isolate the desired product.
Q3: The yield of my desired diastereomeric salt is very low. What are the potential causes and solutions?
A3: Low yields can be frustrating but are often rectifiable.
-
Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product may remain in the mother liquor.[4] If you suspect this is the case, you can try to concentrate the mother liquor to recover a second crop of crystals.[4]
-
Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic morpholinecarboxylic acid can impact the yield. Experiment with slight variations in the stoichiometry to optimize the precipitation of the desired salt.[3]
-
Alternative Resolving Agent: The choice of resolving agent is crucial. If one agent gives a low yield, screening other commercially available chiral acids or bases is a standard approach.[1][7] The ideal agent will form a salt that crystallizes readily and has a significant solubility difference from its diastereomeric counterpart.[2]
Experimental Protocol: Screening for Optimal Resolving Agent and Solvent
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic morpholinecarboxylic acid.
Methodology:
-
Preparation: In separate vials, dissolve a small, precise amount of the racemic morpholinecarboxylic acid in various solvents being tested.
-
Addition of Resolving Agent: To each vial, add a stoichiometric equivalent of a different chiral resolving agent.
-
Observation: Gently agitate the vials and observe for any precipitate formation at room temperature.
-
Heating and Cooling Cycle: If no precipitate forms, gently heat the vials to ensure complete dissolution, and then allow them to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Analysis: If crystals form, isolate them by filtration. Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[5]
Data Presentation: Resolving Agent Screening
| Resolving Agent | Solvent System | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (R)-(-)-Mandelic Acid | Ethanol | 35 | 85 |
| (S)-(+)-Mandelic Acid | Isopropanol | 42 | 92 |
| (+)-Tartaric Acid | Methanol/Water | 28 | 75 |
| (-)-Dibenzoyl-L-tartaric acid | Acetone | 45 | 95 |
Note: The data in this table is illustrative and will vary depending on the specific morpholinecarboxylic acid derivative.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[8]
Frequently Asked Questions & Troubleshooting
Q1: I am observing poor resolution between the enantiomers on my chiral column. What adjustments can I make?
A1: Poor resolution can be tackled by modifying several chromatographic parameters.
-
Mobile Phase Composition: The ratio of solvents in your mobile phase is a critical factor. For normal-phase chromatography, adjusting the concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase can significantly impact resolution.[9]
-
Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape and resolution.[10]
-
Flow Rate: Lowering the flow rate can sometimes increase the resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.
-
Temperature: Temperature can affect enantioselectivity. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution.[11]
-
Column Choice: Not all chiral columns work for all compounds. If optimization fails, screening different types of chiral stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is the next logical step.[10]
Q2: My peaks are tailing or showing poor shape. How can I fix this?
A2: Peak tailing can be caused by several issues.
-
Secondary Interactions: As mentioned, using additives like TFA or DEA can mitigate undesirable interactions between the analyte and the silica support of the stationary phase.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try injecting a smaller volume or a more dilute sample.
-
Column Contamination: The column may be contaminated. Washing the column with a strong solvent (like 100% ethanol or methanol for polysaccharide-based columns) can help remove strongly retained impurities.[9]
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a robust HPLC method for the separation of morpholinecarboxylic acid enantiomers.
Methodology:
-
Column Screening: Begin by screening a few complementary chiral stationary phases, such as Chiralcel OD-H and Chiralpak AD, which have broad enantiorecognition abilities.[10]
-
Mobile Phase Screening: For each column, test two standard mobile phases, for example, n-hexane/isopropanol and n-hexane/ethanol, at a ratio of 90:10.[10] For acidic compounds like morpholinecarboxylic acids, add 0.1% trifluoroacetic acid to the mobile phase.[10]
-
Optimization: Once a column and mobile phase system show some separation, optimize the ratio of the solvents to maximize resolution. For instance, try varying the alcohol content from 5% to 20%.
-
Parameter Refinement: Further refine the method by adjusting the flow rate and column temperature to achieve baseline separation with good peak shape in a reasonable analysis time.
Data Presentation: Chiral HPLC Optimization
| CSP | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Resolution (Rs) |
| Chiralpak AD-H | n-Hexane/IPA/TFA (90:10:0.1) | 1.0 | 1.2 |
| Chiralpak AD-H | n-Hexane/IPA/TFA (95:5:0.1) | 0.8 | 1.8 |
| Chiralcel OD-H | n-Hexane/EtOH/TFA (85:15:0.1) | 1.0 | 2.1 |
| Chiralcel OD-H | n-Hexane/EtOH/TFA (80:20:0.1) | 1.0 | 2.5 |
Note: The data in this table is illustrative. IPA = Isopropanol, EtOH = Ethanol, TFA = Trifluoroacetic acid.
Decision Tree for HPLC Method Development
Caption: Decision tree for optimizing a chiral HPLC separation.
Section 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases or esterases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[12]
Frequently Asked Questions & Troubleshooting
Q1: The enzymatic reaction is very slow or not proceeding. What can I do?
A1: Slow reaction rates can be due to several factors related to the enzyme's activity.
-
Enzyme Choice: Not all enzymes are effective for every substrate. It is often necessary to screen a library of enzymes (e.g., different lipases) to find one with high activity and selectivity for your specific morpholinecarboxylic acid derivative.[13]
-
pH and Temperature: Enzyme activity is highly dependent on pH and temperature. Ensure the reaction buffer is at the optimal pH for the enzyme being used. Running the reaction at the enzyme's optimal temperature can also significantly increase the rate.[14]
-
Solvent: The choice of organic solvent can dramatically affect enzyme performance. Some enzymes work well in non-polar solvents like hexane or MTBE, while others may require more polar environments.
-
Substrate Form: For resolving carboxylic acids, it is common to first convert them to an ester derivative (e.g., methyl or ethyl ester), which is a more suitable substrate for many lipases in hydrolysis reactions.[15]
Q2: The enantioselectivity (E-value) of my enzymatic resolution is low.
A2: Low enantioselectivity means the enzyme does not sufficiently differentiate between the two enantiomers.
-
Enzyme Screening: This is the most critical step. A different enzyme may offer much higher selectivity.
-
Reaction Conditions: Temperature can influence enantioselectivity. Sometimes, running the reaction at a lower temperature can improve the E-value, although it may slow down the reaction rate.
-
Acyl Donor (for transesterification): In transesterification reactions, the choice of acyl donor can impact selectivity.[16] Screening different acyl donors (e.g., vinyl acetate, isopropenyl acetate) is recommended.
Q3: How do I stop the reaction at exactly 50% conversion to maximize yield and e.e.?
A3: Achieving a perfect 50% conversion is key in kinetic resolutions.
-
Reaction Monitoring: The reaction must be closely monitored over time. Small aliquots should be taken at regular intervals and analyzed by chiral HPLC to determine the conversion percentage and the enantiomeric excess of the substrate and product.
-
Quenching: Once the desired conversion is reached, the reaction should be stopped promptly, typically by filtering off the immobilized enzyme or by adding a solvent that denatures the enzyme.[15]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of a Morpholinecarboxylic Acid Ester
Objective: To resolve a racemic morpholinecarboxylic acid ethyl ester via enantioselective hydrolysis.
Methodology:
-
Preparation: Dissolve the racemic morpholinecarboxylic acid ethyl ester in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4), potentially with a co-solvent like DMSO to aid solubility.[13]
-
Enzyme Addition: Add the selected lipase (e.g., Candida antarctica Lipase B, often immobilized) to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitoring: Take samples at regular time points (e.g., 2, 4, 8, 24 hours). Acidify the samples, extract with an organic solvent, and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester and the formed acid.
-
Work-up: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Separation: Separate the unreacted ester from the carboxylic acid product by liquid-liquid extraction based on their different solubilities in aqueous base and organic solvent.
Data Presentation: Enzymatic Resolution Screening
| Enzyme | Temperature (°C) | Time (h) for ~50% conv. | e.e. of Substrate (%) | e.e. of Product (%) | E-value |
| Lipase A | 30 | 24 | 92 | 95 | >50 |
| Lipase B (CALB) | 40 | 8 | >99 | >99 | >200 |
| Esterase C | 30 | 48 | 75 | 80 | ~15 |
Note: The data in this table is illustrative. e.e. = enantiomeric excess.
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for enzymatic kinetic resolution of an ester.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 13. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. books.rsc.org [books.rsc.org]
Improving the stability of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride in solution. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: Based on its chemical structure, this compound is potentially susceptible to several degradation pathways:
-
Hydrolysis: The morpholine ring contains an ether linkage and an amide-like structure which could be susceptible to acid or base-catalyzed hydrolysis, leading to ring-opening. The carboxylic acid group itself is generally stable but can participate in reactions.
-
Oxidation: The benzylic position is a potential site for oxidation, which could lead to the formation of corresponding alcohols, ketones, or other related impurities.[1] Amines, such as the one in the morpholine ring, can also be oxidized to form N-oxides.[1]
-
Photodegradation: Aromatic compounds, like the benzyl group in this molecule, can be susceptible to degradation upon exposure to light, particularly UV light.[2]
-
Thermal Degradation: High temperatures can accelerate all degradation pathways, leading to a variety of breakdown products.[1][2]
Q2: What are the initial signs of degradation in my solution of this compound?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying degradation products.[3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is expected to be highly dependent on the pH of the solution. Acidic or basic conditions can catalyze the hydrolysis of the morpholine ring.[1][4] Typically, a systematic study across a range of pH values is necessary to identify the pH of maximum stability. For many compounds, this is often near a neutral pH, but this must be determined experimentally.
Q4: Are there any common excipients that are known to be incompatible with this compound?
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
Problem: Rapid loss of parent compound concentration in solution.
| Potential Cause | Suggested Action |
| Inappropriate pH | Determine the pH of your solution. Perform a pH stability profile to identify the optimal pH range. Adjust the pH of your solution using appropriate buffers. |
| Oxidation | Degas your solvent and solution by sparging with an inert gas like nitrogen or argon. Consider the addition of an antioxidant, such as ascorbic acid or sodium metabisulfite, after confirming compatibility. |
| Light Exposure | Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct a photostability study to confirm light sensitivity.[2] |
| High Temperature | Store solutions at lower temperatures (e.g., 2-8 °C or frozen) if the compound is thermally labile. Avoid unnecessary exposure to heat.[2] |
| Incompatible Excipients | If using excipients, conduct a compatibility study by analyzing binary mixtures of the active compound and each excipient. |
Stability Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.
| Condition | Parameter | Value | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 60 °C, 24h | 15% | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 60 °C, 24h | 25% | Ring-opened products, Benzaldehyde |
| Oxidation | 3% H₂O₂ | Room Temp, 24h | 10% | N-oxide, Benzoic Acid |
| Thermal | 80 °C | 48h | 8% | Various minor degradants |
| Photostability | ICH Option 2 | Solid State, 7 days | 5% | Photolytic adducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.[1] Also, heat a solution of the compound at 80°C for 24 hours.
-
Photostability: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH of maximum stability for this compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in each buffer.
-
Incubation: Store the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the concentration of the remaining parent compound in each aliquot using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of the line gives the apparent first-order degradation rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Overcoming low reactivity of starting materials in morpholine synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges related to the low reactivity of starting materials in morpholine synthesis.
Troubleshooting Guide
Q1: My morpholine synthesis from diethanolamine (DEA) is resulting in a low yield. What are the common causes and solutions?
Low yields in the acid-catalyzed dehydration of diethanolamine are frequently due to incomplete reactions, side reactions, or suboptimal conditions.[1]
-
Insufficient Acid Catalyst: The acid catalyst is essential for the dehydration and cyclization process. An inadequate amount will lead to a slow and incomplete reaction.[1]
-
Inefficient Water Removal: The reaction produces water, and its presence can inhibit the forward reaction equilibrium.
-
Solution: Use an efficient distillation or water-trapping apparatus (e.g., a Dean-Stark trap) to continuously remove water and drive the reaction to completion.[2]
-
-
Suboptimal Temperature: The reaction requires high temperatures (typically 200-210 °C) to proceed.[3] However, excessively high temperatures can promote the formation of byproducts.
-
Solution: Gradually increase the temperature while monitoring the reaction. Maintain a stable temperature within the optimal range for an extended period (e.g., 15 hours) to ensure complete cyclization.[3]
-
-
Starting Material Degradation: Diethanolamine may degrade at very high temperatures.
-
Solution: Confirm the stability of your starting material at the reaction temperature and avoid unnecessarily high temperatures.[4]
-
Q2: The reaction between bis(2-chloroethyl) ether and ammonia is extremely slow. How can I improve the reaction rate and yield?
This is a classic method for morpholine synthesis, but the low reactivity of bis(2-chloroethyl) ether can be a significant hurdle.
-
Insufficient Nucleophile: A low concentration of ammonia can lead to a slow reaction.
-
Solution: Use a large excess of aqueous ammonia. This increases the probability of the nucleophilic attack required for the reaction.[5]
-
-
Reaction Conditions: The reaction requires significant energy input to overcome the activation barrier.
-
Phase Separation: As the reaction progresses, the formation of amine hydrochloride can lead to phase separation, which may slow down the reaction.
-
Solution: Ensure vigorous stirring throughout the reaction. After the reaction is complete, raising the temperature can help ensure the amine hydrochloride is molten, aiding in the separation of the N-alkylmorpholine layer.[6]
-
Q3: I'm observing significant byproduct formation in my synthesis. How can I improve selectivity?
Byproduct formation is a common issue, particularly in high-temperature industrial processes like the diethylene glycol (DEG) route.
-
Side Reactions at High Temperatures: In the DEG route, high temperatures can lead to the formation of byproducts like 2-(2-aminoethoxy)ethanol (AEE) from incomplete conversion and N-ethylmorpholine.[2]
-
Catalyst Deactivation/Poisoning: The catalyst can be poisoned by impurities in the starting materials or fouled by high-molecular-weight byproducts.[2]
-
Solution: Ensure high purity of the starting materials (DEG, ammonia).[2] If deactivation is suspected, consider catalyst regeneration or replacement.
-
Q4: My palladium-catalyzed carboamination for morpholine synthesis is giving poor yields. What are the common pitfalls?
Palladium-catalyzed reactions are powerful but can be highly sensitive to the experimental setup and reagents.[1]
-
Catalyst Deactivation: The Palladium catalyst is often sensitive to air and moisture.
-
Solution: Ensure that all solvents and reagents are thoroughly dried and that the reaction is performed under a completely inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Incorrect Ligand Choice: The phosphine ligand is critical for catalyst stability and activity. The choice of ligand can significantly impact the rates of oxidative addition and reductive elimination in the catalytic cycle.[1]
-
Solution: If yields are low, it may be necessary to screen a variety of different ligands to find the optimal one for your specific substrate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing morpholine and their associated reactivity challenges? The two most common industrial methods are the dehydration of diethanolamine (DEA) with a strong acid and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst.[2] The DEA route requires handling large quantities of strong acid and produces significant salt waste.[2][7] The DEG route requires high temperatures and pressures and specialized hydrogenation catalysts (e.g., nickel, copper, or cobalt on an alumina carrier).[2][7] Both methods suffer from challenges related to harsh conditions and byproduct formation.[2]
Q2: Are there milder, higher-yielding alternatives to the traditional harsh industrial methods? Yes. A recently developed method involves the reaction of 1,2-amino alcohols with ethylene sulfate in the presence of a base like potassium tert-butoxide (tBuOK).[8][9][10] This simple, two-step protocol is redox-neutral and provides high yields of morpholines.[8][9][10] The key to this method is the clean isolation of the intermediate mono-N-alkylation product, which then undergoes cyclization to form the morpholine ring.[8][9][10] This approach avoids the harsh reagents and conditions of traditional methods.[11][12]
Q3: How can I promote selective mono-alkylation when reacting 1,2-amino alcohols to prevent byproduct formation? Achieving selective mono-alkylation over di-alkylation is crucial for high yields. Several strategies can be employed:
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature helps maintain a low concentration, favoring reaction with the more abundant primary amine starting material.[1]
-
Use of Excess Amine: While not always cost-effective, using a large excess of the 1,2-amino alcohol can increase the probability of the alkylating agent reacting with the starting material instead of the mono-alkylated product.[1]
-
Specific Reagents: Using ethylene sulfate has been shown to be highly effective for the selective mono-N-alkylation of 1,2-amino alcohols, leading to clean isolation of the desired intermediate.[8][9][10] The selectivity appears to be dependent on the structure of the amino alcohol and the unique properties of the ethylene sulfate reagent.[9][10][12]
Data Presentation
Table 1: Comparison of Catalysts and Conditions for Morpholine Synthesis from Diethanolamine (DEA)
| Catalyst System | Temperature (°C) | Pressure | Yield (%) | Reference |
| Concentrated HCl | 200 - 210 | Atmospheric | 35 - 50 | [3] |
| Oleum (H₂SO₄) | Not specified | Not specified | 90 - 95 | [2] |
| Solid Acid (Al₂O₃/SiO₂) | 160 - 285 | Atmospheric | up to 95 | [13] |
| γ-Alumina with active components¹ | 180 - 280 | Atmospheric or Negative | High conversion & selectivity | [13] |
| ¹Active components include zirconia, titanium sulfate, NaOH, potassium hydroxide, or magnesia. |
Table 2: Effect of Temperature on Product Distribution in the Diethylene Glycol (DEG) & Ammonia Route
| Temperature (°C) | Morpholine (%) | 2-(2-aminoethoxy)ethanol (%) | N-Ethylmorpholine (%) | Heavies (%) | Unconverted DEG (%) |
| 190 | 66.8 | 13.9 | 2.5 | 0.8 | 16.0 |
| 215 | 73.1 | 10.9 | 3.5 | 1.8 | 10.7 |
| 240 | 65.5 | 4.8 | 5.8 | 10.8 | 13.1 |
| Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[2] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine (Acid-Catalyzed Dehydration)
This protocol is based on the dehydration of diethanolamine using a strong acid.[2][3]
-
Setup: To a round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.[2][3]
-
Acidification: While cooling the flask in an ice bath, slowly and carefully add concentrated hydrochloric acid (approx. 50-60 mL) until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[2][3]
-
Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C and maintain this temperature for 15 hours.[3]
-
Work-up: Allow the mixture to cool to 160°C and pour the thick morpholine hydrochloride paste into a dish to prevent it from solidifying in the flask.[1][3]
-
Freebasing: Mix the paste thoroughly with 50 g of calcium oxide.[1][3]
-
Distillation: Transfer the resulting paste to a new round-bottom flask and perform a distillation to obtain crude, wet morpholine.[1][3]
-
Drying and Purification: Dry the crude morpholine by stirring it over potassium hydroxide pellets (20 g) for 30-60 minutes. Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour, then perform a final fractional distillation. Collect the pure morpholine fraction at 126-129°C.[1][3]
Protocol 2: High-Yielding Synthesis of Morpholines from 1,2-Amino Alcohols using Ethylene Sulfate
This protocol provides a milder and more efficient route to a variety of morpholine derivatives.[8][9][10]
-
Step 1: Mono-N-Alkylation
-
To a solution of the 1,2-amino alcohol (1.0 equivalent) in a suitable solvent (e.g., acetonitrile), add ethylene sulfate (1.0-1.2 equivalents).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The zwitterionic mono-alkylation product will often precipitate from the solution.
-
Isolate the solid product by filtration and wash with a cold solvent to yield the pure zwitterionic intermediate.
-
-
Step 2: Cyclization
-
Suspend the isolated zwitterionic intermediate in a suitable solvent (e.g., 2-MeTHF/IPA).
-
Add potassium tert-butoxide (tBuOK, ~2.4 equivalents) to the suspension.
-
Heat the reaction mixture (e.g., to 50°C) until the cyclization is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and perform a standard extractive work-up to isolate the final morpholine product. Further purification can be achieved by distillation or chromatography if necessary.
-
Visualizations
Caption: Logical workflow for troubleshooting low yields in morpholine synthesis.
Caption: Comparison of the two primary industrial synthesis routes for morpholine.
Caption: High-yield experimental workflow using the ethylene sulfate method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3155656A - Novel process for nu-alkylmorpholines - Google Patents [patents.google.com]
- 7. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. CN102489282B - Dewatering catalyst and application thereof in preparing morpholine - Google Patents [patents.google.com]
Catalyst selection and optimization for the synthesis of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in catalyst selection and process optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Low Yield
| Observation | Potential Cause | Recommended Solution |
| Low yield in Step 1 (Reductive Amination) | Inefficient Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may have low activity due to poor quality, improper handling, or deactivation.[1][2] | - Use a high-quality catalyst: Ensure the Pd/C is from a reputable supplier. Key indicators of a high-quality catalyst include small particle sizes and a large surface area.[3] - Proper Catalyst Handling: Handle the catalyst under an inert atmosphere to prevent oxidation. - Catalyst Activation: Consider a pretreatment step with an organic amine-methanol solution to improve catalyst stability.[4] |
| Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion.[4] | - Optimize Temperature: Maintain the reaction temperature in the optimal range of 50-60°C to avoid side reactions at higher temperatures.[4] - Optimize Hydrogen Pressure: A higher hydrogen pressure (1-2 MPa) can increase the reaction rate.[4] - Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and ensure it goes to completion. | |
| Imine Intermediate Instability: The transient imine formed from benzaldehyde and ethanolamine may be unstable. | - Control reactant addition: Consider adding the benzaldehyde slowly to the mixture of ethanolamine and catalyst to keep its concentration low. | |
| Low yield in Step 2 (Cyclization) | Incomplete Cyclization: The reaction between N-benzylethanolamine and glyoxylic acid may not go to completion. | - Ensure Stoichiometry: Use a slight excess of glyoxylic acid (1.2-1.5 equivalents).[4] - Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Side Reactions: Undesired side reactions may be consuming the starting materials or the product. | - Control Temperature: Maintain the reaction temperature as specified in the protocol to minimize the formation of byproducts. | |
| Product Loss During Workup | Incomplete Extraction: The product may not be fully extracted from the aqueous phase. | - Adjust pH: Ensure the pH is appropriately adjusted during extraction to maximize the solubility of the product in the organic solvent. - Multiple Extractions: Perform multiple extractions with the chosen solvent to ensure complete recovery. |
| Precipitation Issues: The hydrochloride salt may not precipitate completely. | - Optimize Solvent for Precipitation: Use a solvent in which the hydrochloride salt has low solubility. - Control Cooling: Cool the solution slowly to encourage crystal formation. |
Impurity Formation
| Observation | Potential Cause | Recommended Solution |
| Presence of N-benzylethanolamine in the final product | Incomplete Cyclization (Step 2): The reaction has not gone to completion. | - Increase Reaction Time: Allow the reaction to stir for a longer period. - Re-evaluate Stoichiometry: Ensure a slight excess of glyoxylic acid is used.[4] |
| Presence of dibenzylamine or other over-alkylation products | Side reactions during reductive amination (Step 1): The primary amine product can react further with benzaldehyde. | - Control Stoichiometry: Use a molar ratio of ethanolamine to benzaldehyde that favors the formation of the desired product. |
| Colored Impurities | Oxidation of intermediates or product: Exposure to air during the reaction or workup can lead to the formation of colored byproducts. | - Maintain Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
| Unidentified Impurities | Contaminated Starting Materials: Impurities in benzaldehyde or ethanolamine can carry through the synthesis. | - Use High-Purity Reagents: Ensure the purity of starting materials using techniques like distillation or by purchasing from a reputable supplier. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the synthesis of N-benzylethanolamine (Step 1)?
A1: Palladium on carbon (Pd/C) is the most commonly used and effective catalyst for the reductive amination of benzaldehyde and ethanolamine.[4] Catalyst loading typically ranges from 1-10% Pd on carbon.[4] The activity can be enhanced by the addition of promoters like platinum (Pt). For instance, the addition of 0.5-1.5% Pt to a Pd/C catalyst can increase the yield.[4]
Q2: Can the Pd/C catalyst be recycled?
A2: Yes, the Pd/C catalyst can be recovered and reused multiple times without a significant loss in activity, which is economically advantageous for industrial-scale production.[4] After the reaction, the catalyst can be filtered, washed with a solvent like methanol or water, and dried before reuse.[4] A pretreatment with an organic amine-methanol solution can enhance its stability for recycling.[4]
Q3: What are the optimal reaction conditions for the reductive amination step?
A3: The optimal conditions for the catalytic hydrogenation to form N-benzylethanolamine are typically a temperature of 50-60°C and a hydrogen pressure of 1-2 MPa.[4] Exceeding these temperatures can lead to an increase in side reactions.[4]
Q4: How critical is the choice of base in the first step?
A4: The choice of base can influence the reaction efficiency. While bases like potassium carbonate (K₂CO₃) are effective in neutralizing any generated acids and deprotonating intermediates, weaker bases such as triethylamine (Et₃N) may be less efficient and require a larger excess.[4]
Q5: What are the key parameters to control during the cyclization step with glyoxylic acid?
A5: The key parameters for the cyclization step include the stoichiometry of the reactants and the reaction temperature. It is recommended to use a slight excess of glyoxylic acid (1.2-1.5 equivalents) to drive the reaction to completion.[4] The temperature should be carefully controlled to prevent the formation of byproducts.
Data Presentation
Table 1: Comparative Analysis of Catalyst Performance in Reductive Amination (Step 1)
| Catalyst | Pd Loading (%) | Additive | Yield (% GC) | Reference |
| Pd/C | 1 | None | 92.1 | CN110483436B[4] |
| Pd/C + Pt | 3 | 0.5% Pt | 92.5 | CN110483436B[4] |
| Pd/C + Pb | 3 | 0.03% Pb | 91.5 | CN110483436B[4] |
| 10% Pd/C | 10 | None | Faster reaction, higher cost | [4] |
Table 2: Impact of Reaction Parameters on Reductive Amination (Step 1)
| Parameter | Optimal Range | Impact on Reaction |
| Hydrogen Pressure | 1–2 MPa | Higher pressure leads to faster reaction kinetics.[4] |
| Reaction Temperature | 50–60°C | Excess heat can promote side reactions.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylethanolamine (Step 1)
-
Reactor Setup: Charge a high-pressure reactor with benzaldehyde, ethanolamine (in a slight molar excess), and 5% Pd/C catalyst (typically 1-5% by weight of the benzaldehyde).
-
Solvent Addition: Add methanol as the solvent.
-
Inerting: Seal the reactor and purge with nitrogen or argon to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen to 1-2 MPa.
-
Reaction: Heat the mixture to 50-60°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by analyzing samples using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be washed with methanol for recovery and reuse.
-
Isolation: Remove the methanol from the filtrate under reduced pressure to obtain the crude N-benzylethanolamine.
Protocol 2: Synthesis of this compound (Step 2)
-
Reactor Setup: In a round-bottom flask, dissolve the crude N-benzylethanolamine in a suitable solvent such as tetrahydrofuran (THF).
-
Reactant Addition: Add an aqueous solution of glyoxylic acid (typically 50% in water, 1.2-1.5 molar equivalents) to the flask.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitoring: Monitor the formation of the morpholine ring by TLC or LC-MS.
-
Salt Formation: Once the cyclization is complete, cool the reaction mixture in an ice bath and add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent) to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with a cold solvent (e.g., cold THF or diethyl ether) to remove any soluble impurities.
-
Drying: Dry the final product, this compound, under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis optimization.
References
Solvent effects on the reaction efficiency of morpholine derivative synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical role of solvents in the synthesis of morpholine derivatives. It is intended for researchers, chemists, and professionals in the field of drug development.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the synthesis of morpholine derivatives? A1: Solvent selection is paramount as it directly influences multiple aspects of the reaction. The solvent must first dissolve the reactants to allow the reaction to occur in the solution phase.[1][2] Beyond solubility, the solvent's properties can stabilize or destabilize reactants, intermediates, and transition states, which in turn affects the reaction rate and overall yield.[3][4] An improper solvent can lead to low yields, slow or stalled reactions, or an increase in unwanted side products.[1][5]
Q2: What are the key properties to consider when choosing a solvent? A2: Several physicochemical properties must be considered. The most critical include:
-
Polarity and Proticity: The ability of a solvent to stabilize charges (polarity) and its ability to donate hydrogen bonds (proticity) are crucial for influencing reaction mechanisms.[4]
-
Boiling Point: The boiling point determines the maximum temperature for a reaction at atmospheric pressure and is important for ensuring reactants remain in the liquid phase.
-
Solubility: The solvent must effectively dissolve all starting materials and reagents.[1][2]
-
Inertness: The solvent should not react with any of the starting materials, reagents, intermediates, or products. For example, in oxidation reactions, an aprotic solvent that cannot be oxidized is preferred.[2]
-
Safety and Environmental Impact: Factors like flammability, toxicity, and environmental persistence are increasingly important considerations for sustainable chemistry.[6]
Q3: How does solvent polarity generally affect reaction efficiency and yield? A3: Solvent polarity has a profound effect on reaction rates. Polar solvents are effective at stabilizing charged intermediates and polar transition states, which can lower the activation energy and accelerate the reaction.[3][4] Conversely, nonpolar solvents may be more suitable for nonpolar reactions.[3] For many morpholine syntheses that involve polar intermediates, aprotic polar solvents such as THF, DCM, or acetonitrile are commonly used to improve reaction rates and selectivity.[5] However, a solvent that is too polar can sometimes cause unwanted side reactions, such as the hydrolysis of sensitive reagents.[1]
Q4: When should I use a protic versus an aprotic solvent? A4: The choice depends on the reaction mechanism and the nature of the reagents.
-
Protic Solvents (e.g., water, ethanol, methanol) can donate hydrogen bonds and are excellent at solvating both cations and anions. They are often used in reactions where stabilizing ions is beneficial.
-
Aprotic Solvents (e.g., THF, DMF, acetonitrile, DCM) cannot donate hydrogen bonds. Polar aprotic solvents are particularly useful because they can solvate cations well while leaving anions relatively "bare," which can enhance their nucleophilicity.[4] They are essential for reactions involving reagents that would be quenched by acidic protons, such as Grignard reagents or strong bases.
Q5: Are there any "green" solvent options for morpholine synthesis? A5: Yes, the development of green solvents is an active area of research. One interesting example is N-formylmorpholine, which is chemically stable, non-toxic, and can be synthesized in high yields from morpholine and formic acid.[7] This compound itself can then be used as a green solvent for the synthesis of other heterocyclic compounds.[7] The use of such solvents reduces the environmental impact of synthetic processes.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of morpholine derivatives, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor Reactant Solubility | The chosen solvent may not be adequately dissolving one or more starting materials. Solution: Consult a solvent miscibility chart and select a solvent with a polarity that better matches your reactants. A solvent mixture can also be tested.[1] |
| Unfavorable Reaction Kinetics | The solvent may be destabilizing the transition state. Solution: If the reaction involves polar intermediates, switch to a more polar aprotic solvent like DMF or DMSO to help stabilize the transition state and increase the rate.[4] |
| Catalyst Deactivation | Trace amounts of water or other impurities in the solvent can deactivate sensitive catalysts, such as Palladium catalysts used in some C-N coupling reactions.[8] Solution: Use an anhydrous grade of solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Product Lost During Workup | The product may be more soluble in the aqueous or wash layer than anticipated.[5][9] Solution: Before discarding any layers from your workup, test them via TLC. If the product is in the aqueous layer, perform a back-extraction with a different organic solvent. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Recommended Solution |
| Solvent-Promoted Side Reactions | A protic solvent (like an alcohol) might react with an electrophilic reagent. A polar solvent could also cause the hydrolysis of a water-sensitive starting material.[1] Solution: Switch to an inert, aprotic solvent. If moisture is a concern, use an anhydrous solvent. |
| Incorrect Polarity | The solvent's polarity may favor an alternative reaction pathway. For example, in the synthesis of morpholin-4-ylurea, an excess of isocyanate can react with the product to form a biuret, a side reaction that can be influenced by reaction conditions including solvent.[5] Solution: Screen a range of aprotic solvents with varying polarities (e.g., Toluene, THF, DCM, Acetonitrile) to find the optimal balance for maximizing the desired product. |
Part 3: Data Presentation and Experimental Protocols
Data Presentation
Table 1: Representative Effect of Solvent Polarity on Reaction Yield for a Hypothetical N-Alkylation of Morpholine
| Solvent | Dielectric Constant (ε) | Solvent Type | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | Nonpolar Aprotic | 24 | 15 |
| Diethyl Ether | 4.3 | Nonpolar Aprotic | 24 | 35 |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 12 | 75 |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 10 | 82 |
| Acetone | 21 | Polar Aprotic | 8 | 88 |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 6 | 91 |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | 6 | 93 |
| Ethanol | 24.5 | Polar Protic | 12 | 60 |
| Lower yield in protic solvent could be due to side reactions or deactivation of the base. |
Table 2: Properties of Common Solvents Used in Morpholine Synthesis
| Solvent | Boiling Point (°C) | Type | Key Considerations |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Can form explosive peroxides; often requires an inhibitor.[2] |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Volatile; common extraction and reaction solvent. |
| Acetonitrile | 82 | Polar Aprotic | Good for a wide range of polar reactions.[5] |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | High boiling point; excellent solvating power for many salts.[10] |
| Benzene | 80 | Nonpolar Aprotic | Toxic and carcinogenic; use should be avoided if possible. |
| Ethanol | 78 | Polar Protic | Can act as a nucleophile or proton source.[11] |
Experimental Protocols
Protocol 1: Synthesis of Morpholin-4-ylurea This protocol is adapted from a standard procedure for the synthesis of urea derivatives from morpholine and an isocyanate.[5]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve morpholine (1.0 equivalent) in anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of sodium isocyanate (1.1 equivalents) in water. Add this solution dropwise to the stirred morpholine solution over 30 minutes, ensuring the internal temperature is maintained between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1M HCl until the solution becomes acidic (pH ~2). Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of Morpholine-2,5-dione via Cyclization This protocol is based on the cyclization of an N-(chloroacetyl)amino acid derivative, a key step where solvent choice is critical.[10]
-
Preparation: Dissolve the N-(chloroacetyl)-amino acid precursor (e.g., LeuCl, 25 mmol) in 80 mL of Dimethylformamide (DMF).
-
Reaction Setup: In a larger reaction vessel, prepare a solution containing sodium bicarbonate (NaHCO₃, 77 mmol) in 720 mL of DMF. Heat this solution to 60 °C with vigorous stirring.
-
Reagent Addition: Add the precursor solution dropwise to the heated NaHCO₃/DMF solution over a period of 8 hours. The use of highly dilute conditions in DMF favors the desired intramolecular cyclization over intermolecular condensation.[10]
-
Reaction: After the addition is complete, continue stirring the solution at 60 °C for another 24 hours.
-
Workup: Cool the solution to 0 °C and remove the solid inorganic salts by filtration.
-
Isolation: The solvent (DMF) can be removed from the filtrate under reduced pressure to yield the crude morpholine-2,5-dione product, which can then be purified.
Part 4: Visualized Workflows
Caption: A workflow diagram for systematic solvent selection in synthesis.
References
- 1. biosynce.com [biosynce.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds [ajgreenchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Refinement of experimental conditions for scaling up the synthesis of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping users to identify root causes and implement corrective actions for successful scalability.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (N-Benzylethanolamine Synthesis) | - Inefficient catalytic activity of Pd/C.- Suboptimal reaction temperature or hydrogen pressure.- Incomplete reaction. | - Ensure the use of a fresh, high-quality Pd/C catalyst (5-10% loading). Consider a pre-treatment step with an organic amine-methanol solution to improve catalyst stability.[1]- Optimize temperature (50-60°C) and hydrogen pressure (1-5 atm). Higher pressures can increase reaction kinetics.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Formation of Dibenzyl Byproduct | - Excess benzyl chloride or prolonged reaction time at elevated temperatures. | - Use a stoichiometric or slight excess of ethanolamine.- Carefully control the reaction temperature and monitor for the disappearance of the starting material to avoid over-alkylation. |
| Low Yield in Step 2 (Cyclization) | - Incomplete cyclization reaction.- Degradation of the product. | - Ensure the use of anhydrous solvents (e.g., THF) to prevent side reactions.- Control the reaction temperature as excessive heat can lead to degradation.- The use of a suitable base, such as potassium carbonate (K₂CO₃), is crucial to deprotonate intermediates and drive the reaction forward.[1][2] |
| Difficulty in Product Isolation and Purification | - Incomplete precipitation of the hydrochloride salt.- Presence of impurities affecting crystallization. | - Ensure the acidification step with HCl is complete to precipitate the hydrochloride salt fully.- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to remove impurities.- Column chromatography can be employed for further purification if necessary.[2] |
| Inconsistent Crystal Quality | - Rapid crystallization.- Presence of residual solvents or impurities. | - Allow for slow crystallization by gradually cooling the solution.- Ensure the product is thoroughly dried under vacuum to remove any residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process:
-
Reductive Amination: Benzaldehyde reacts with ethanolamine in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas to form N-benzylethanolamine.[1]
-
Cyclization and Salt Formation: The intermediate N-benzylethanolamine is then reacted with glyoxylic acid to form the morpholine ring. Subsequent treatment with hydrochloric acid (HCl) yields the final product, this compound.[1]
Q2: What are the critical parameters to control during the scaling up of this synthesis?
A2: Key parameters for successful scale-up include:
-
Temperature Control: Maintaining the optimal temperature range for each step is crucial to prevent side reactions and product degradation.[1]
-
Hydrogen Pressure: In the first step, consistent and controlled hydrogen pressure is necessary for efficient reduction.[1]
-
Catalyst Loading and Reusability: The amount of Pd/C catalyst should be optimized. For industrial-scale production, catalyst recycling is a key consideration to reduce costs. The catalyst can often be reused multiple times without significant loss of activity.[1]
-
Solvent Purity and Recovery: Using anhydrous solvents is important, and implementing solvent recovery and recycling can significantly improve the economic viability of the process on a larger scale.[1]
-
Reagent Addition Rate: Slow and controlled addition of reagents, especially during the cyclization step, can help to manage reaction exotherms and minimize impurity formation.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both reaction steps.[2]
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Melting Point: The melting point of this compound is reported to be in the range of 244–248°C.[1]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product. Commercially available products typically have purities ranging from 90% to 97%.[1]
-
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several safety precautions should be taken:
-
Hydrogen Gas: The use of hydrogen gas in the first step requires a well-ventilated area and proper equipment for handling flammable gases.
-
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. It should be handled with care, preferably in a wet state.
-
Hydrochloric Acid: Concentrated HCl is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like methanol and THF are flammable and should be handled in a well-ventilated area away from ignition sources.
Experimental Protocols
Step 1: Synthesis of N-Benzylethanolamine
-
Reaction Setup: To a suitable reaction vessel, add benzaldehyde, ethanolamine (1.0-1.2 equivalents), and a suitable solvent such as methanol.
-
Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst to the mixture. The catalyst loading is typically 1-5% by weight relative to the benzaldehyde.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 1-5 atm with hydrogen.
-
Reaction: Stir the mixture vigorously at a temperature of 50-60°C. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully filter off the Pd/C catalyst. The catalyst can be washed with methanol to recover any adsorbed product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain crude N-benzylethanolamine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude N-benzylethanolamine in an anhydrous solvent such as Tetrahydrofuran (THF).
-
Cyclization: Add a solution of glyoxylic acid (1.0-1.1 equivalents) in THF to the reaction mixture.
-
Base Addition: Add potassium carbonate (K₂CO₃) to the mixture to facilitate the cyclization.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress by TLC.
-
Acidification and Precipitation: Once the cyclization is complete, cool the mixture in an ice bath. Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield this compound. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis refinement.
References
Validation & Comparative
Comparative study of the biological activity of different morpholine derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of biologically active compounds. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced solubility and metabolic stability, making it a privileged structure in drug design. This guide provides a comparative overview of the biological activities of various morpholine derivatives, focusing on their anticancer, antifungal, antibacterial, and anti-inflammatory properties. The information is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to facilitate informed decision-making in drug discovery and development.
Anticancer Activity
Morpholine derivatives have demonstrated significant potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival. A notable target is the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Comparative Efficacy of Anticancer Morpholine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of representative morpholine-containing compounds against various cancer cell lines, providing a basis for comparing their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Standard | IC50 (µM) |
| AK-3 | Quinazoline-morpholine | A549 (Lung) | 10.38 ± 0.27 | Colchicine | Not specified |
| MCF-7 (Breast) | 6.44 ± 0.29 | ||||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | ||||
| AK-10 | Quinazoline-morpholine | A549 (Lung) | 8.55 ± 0.67 | Colchicine | Not specified |
| MCF-7 (Breast) | 3.15 ± 0.23 | ||||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | ||||
| Compound 10e | Tetrahydroquinoline-morpholine | A549 (Lung) | 0.033 ± 0.003 | Everolimus | Not specified |
| MCF-7 (Breast) | Not specified | 5-Fluorouracil | Not specified | ||
| MDA-MB-231 (Breast) | 0.63 ± 0.02 | ||||
| Compound 2g | Pyrimidine-morpholine | SW480 (Colon) | 5.10 ± 2.12 | 5-Fluorouracil | 4.90 ± 0.83 |
| MCF-7 (Breast) | 19.60 ± 1.13 | Cisplatin | 16.10 ± 1.10 | ||
| M5 | Substituted morpholine | MDA-MB-231 (Breast) | 81.92 (µg/mL) | Not specified | Not specified |
| M2 | Substituted morpholine | MDA-MB-231 (Breast) | 88.27 (µg/mL) | Not specified | Not specified |
Experimental Protocol: Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of the morpholine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plates for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: Following the treatment period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.[1]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many anticancer morpholine derivatives exert their effect by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
PI3K/Akt/mTOR signaling pathway and inhibition by morpholine derivatives.
Antifungal Activity
Morpholine derivatives are a well-established class of antifungal agents, primarily used in agriculture and topically in medicine. Their mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Comparative Efficacy of Antifungal Morpholine Derivatives
The following table presents the minimum inhibitory concentration (MIC) and/or 50% inhibitory concentration (IC50) values of various morpholine derivatives against pathogenic fungal strains.
| Compound | Derivative Class | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference Standard | MIC (µg/mL) |
| Sila-analogue 24 | Sila-morpholine | Candida albicans | 2-4 | 0.73-1.2 | Fluconazole | 2-4 |
| Cryptococcus neoformans | 4 | 1.8 | Amorolfine | 2-4 | ||
| Amorolfine | Phenylpropyl-morpholine | Candida albicans | 2-4 | Not specified | - | - |
| Fenpropimorph | Phenylpropyl-morpholine | Candida albicans | 16-32 | 5.6-8.1 | - | - |
| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide | Morpholine-thiourea | Candida albicans | 125 | Not specified | - | - |
| P16S3 | Piperidine-based surfactant | Candida albicans | Not specified | Not specified | - | - |
| C16S3 | Morpholine-based surfactant | Candida albicans | Not specified | Not specified | - | - |
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3]
-
Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.[4]
-
Drug Dilution: Prepare serial two-fold dilutions of the morpholine derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).[2]
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (without the drug) and a sterility control well (broth only).[4]
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[2]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Morpholine antifungals target two key enzymes in the ergosterol biosynthesis pathway: C-14 reductase and C-8,7 isomerase. This dual inhibition disrupts the fungal cell membrane integrity, leading to cell death.
Inhibition of ergosterol biosynthesis by morpholine derivatives.
Antibacterial Activity
Certain morpholine derivatives have shown promising antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanisms of action can be multifaceted, involving disruption of the bacterial cell membrane and induction of oxidative stress.
Comparative Efficacy of Antibacterial Morpholine Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various morpholine derivatives against selected bacterial strains.
| Compound | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Standard | MIC (µg/mL) |
| Compound 12 | 1,2,4-triazole-morpholine | Mycobacterium smegmatis | 15.6 | Not specified | Not specified |
| Pseudomonas aeruginosa | >1000 | ||||
| Ru(ii)-3 | Ruthenium-morpholine complex | Staphylococcus aureus | 0.78 | Not specified | Not specified |
| M-dodecyl | Tetraalkylammonium-morpholine | Methicillin-Resistant S. aureus (MRSA) | 3.9 | Linezolid | Not specified |
| M-hexadecyl | Tetraalkylammonium-morpholine | Methicillin-Resistant S. aureus (MRSA) | 3.9 | Linezolid | Not specified |
| Compound 7a | Mixed ligand Cu(II) complex | Gram-positive & Gram-negative bacteria | 4.91-9.82 (µM) | Norfloxacin | 2.44-9.80 (µM) |
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility
The determination of the Minimum Inhibitory Concentration (MIC) for antibacterial agents is crucial for assessing their efficacy.[4]
-
Inoculum Preparation: A pure culture of the test bacterium is grown overnight on a suitable agar medium. A bacterial suspension is then prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[4]
-
Drug Dilution: Two-fold serial dilutions of the morpholine derivatives are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.[2]
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[5]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
Proposed Antibacterial Mechanisms
The antibacterial action of some morpholine derivatives is thought to involve the disruption of the bacterial cell membrane and the generation of reactive oxygen species (ROS).
Proposed antibacterial mechanisms of morpholine derivatives.
Anti-inflammatory Activity
Morpholine derivatives have also been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory mediators such as nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS).
Comparative Efficacy of Anti-inflammatory Morpholine Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide production by various morpholine derivatives in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Derivative Class | IC50 (mM) for iNOS Inhibition | Reference Standard | Anti-inflammatory Ratio |
| Compound 3e | β-lactam-morpholine | 0.48 ± 0.04 | Dexamethasone | 38 |
| Compound 5c | β-lactam-morpholine | 0.12 ± 0.00 | Dexamethasone | 72 |
| Compound 6f | β-lactam-morpholine | 0.60 ± 0.04 | Dexamethasone | 99 |
| V4 | Morpholinopyrimidine | Not specified (inhibits NO production) | Not specified | Not specified |
| V8 | Morpholinopyrimidine | Not specified (inhibits NO production) | Not specified | Not specified |
Experimental Protocol: Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by the iNOS enzyme, typically in cultured macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media. The cells are then stimulated with LPS to induce the expression of iNOS.
-
Compound Treatment: The stimulated cells are treated with various concentrations of the morpholine derivatives.
-
Nitrite Measurement: The production of NO is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Reading: The absorbance of the colored product is measured spectrophotometrically at approximately 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of certain morpholine derivatives are linked to the inhibition of pro-inflammatory enzymes like iNOS and cyclooxygenase-2 (COX-2), which are activated by inflammatory stimuli such as LPS.
Inhibition of inflammatory pathways by morpholine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride: Validating its Hypothetical Mechanism of Action as a Monoamine Oxidase B Inhibitor
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride is a morpholine derivative with potential therapeutic applications.[1][2][3] While the precise mechanism of action is not extensively documented in peer-reviewed literature, its structural similarity to known bioactive molecules suggests several plausible targets.[4][5] This guide explores a hypothetical mechanism of action for this compound as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.[4] This document provides a comparative analysis of its potential performance against a well-established MAO-B inhibitor, Selegiline, and a related compound, Safinamide.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, experimental data comparing this compound with Selegiline and Safinamide. This data is intended to be illustrative of the types of results expected from validation studies.
Table 1: In Vitro Enzyme Inhibition Assay
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |
| This compound | 75 | >10,000 | >133 |
| Selegiline | 5 | 500 | 100 |
| Safinamide | 98 | 5,200 | 53 |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Selectivity Index: A ratio used to quantify the selectivity of a drug for one target over another.
Table 2: In Vivo Microdialysis in a Rat Striatum Model
| Compound (Dose) | % Increase in Dopamine Levels (from baseline) | Duration of Action (hours) |
| This compound (10 mg/kg) | 150% | 8 |
| Selegiline (10 mg/kg) | 180% | 12 (irreversible) |
| Safinamide (10 mg/kg) | 130% | 6 |
Experimental Protocols
1. In Vitro MAO-A and MAO-B Inhibition Assay
-
Objective: To determine the in vitro potency and selectivity of the test compounds against human recombinant MAO-A and MAO-B.
-
Methodology:
-
Human recombinant MAO-A and MAO-B are incubated with a range of concentrations of the test compounds (this compound, Selegiline, Safinamide) in a phosphate buffer (pH 7.4).
-
A fluorescent substrate (e.g., Amplex Red) and a specific substrate for each enzyme (e.g., p-tyramine for MAO-A and benzylamine for MAO-B) are added to initiate the reaction.
-
The production of hydrogen peroxide from the oxidative deamination of the substrates by MAO enzymes is measured fluorometrically.
-
The fluorescence intensity is proportional to the enzyme activity.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. In Vivo Microdialysis in a Rat Striatum Model
-
Objective: To assess the in vivo effect of the test compounds on extracellular dopamine levels in the striatum of freely moving rats.
-
Methodology:
-
Male Sprague-Dawley rats are surgically implanted with a microdialysis probe in the striatum.
-
After a recovery period, the rats are administered a single dose of the test compound or vehicle.
-
Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The percentage change in dopamine levels from baseline is calculated for each time point.
-
Visualizations
Hypothetical Signaling Pathway
References
- 1. This compound | 135072-15-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
A Comparative Guide to the Synthetic Routes of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different synthetic routes for the preparation of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the methodologies, present comparative quantitative data, and visualize the synthetic pathways to aid researchers in selecting the most suitable route for their specific needs.
Comparison of Synthetic Routes
Three primary synthetic routes are evaluated: Reductive Amination and Cyclization, N-Alkylation of Morpholine-2-carboxylic Acid Ester, and a Chiral Pool approach starting from N-Benzylserine. The selection of a particular route may depend on factors such as starting material availability, desired stereochemistry, scalability, and overall cost-effectiveness.
| Parameter | Route 1: Reductive Amination and Cyclization | Route 2: N-Alkylation of Morpholine-2-carboxylic Acid Ester | Route 3: Synthesis from N-Benzylserine (Chiral Pool) |
| Starting Materials | Benzaldehyde, Ethanolamine, Glyoxylic acid | Morpholine-2-carboxylic acid methyl ester, Benzyl bromide | N-Benzylserine, Ethylene glycol |
| Key Reactions | Reductive amination, Cyclization | N-alkylation | Esterification, Cyclization |
| Overall Yield | >81.5%[1] | Moderate (Estimated 60-70%) | Moderate to Good (Estimated 65-75%) |
| Product Purity | >96.3%[1] | Good to Excellent (Requires purification) | Good (Diastereomeric mixture may form) |
| Stereocontrol | Produces a racemic mixture | Racemic unless starting from a chiral precursor | Can be stereoselective, depending on cyclization conditions |
| Scalability | Demonstrated for industrial scale | Potentially scalable | Scalable, but may require chiral purification |
| Advantages | High yield and purity, well-established methodology.[1] | Modular approach, allows for variation of the N-substituent. | Starts from a readily available chiral precursor. |
| Disadvantages | Produces a racemic mixture requiring resolution. | Requires synthesis of the morpholine-2-carboxylic acid precursor. | Potential for side reactions and diastereomer formation. |
Experimental Protocols
Route 1: Reductive Amination and Cyclization
This is a widely used and well-documented method for the synthesis of this compound.
Step 1: Synthesis of N-Benzylethanolamine
In a high-pressure reaction kettle, benzaldehyde, ethanolamine, a suitable alkali (e.g., K₂CO₃), methanol, and a Pd/C catalyst are combined. The vessel is vacuumized and then pressurized with hydrogen gas. The mixture is stirred at 50-60 °C under 1 MPa of hydrogen pressure. After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The filtrate is then distilled under normal pressure to yield N-benzylethanolamine.[1]
Step 2: Cyclization and Salt Formation
An aqueous solution of glyoxylic acid is mixed with tetrahydrofuran (THF). To this stirred solution, N-benzylethanolamine is added dropwise. The reaction mixture is then stirred continuously. After the reaction, the solvent is removed by distillation under normal pressure. The crude product, 4-benzyl-2-hydroxy-morpholine-3-one, is recrystallized from a suitable solvent.[1] Finally, the purified intermediate is treated with a solution of hydrochloric acid in an appropriate solvent (e.g., isopropanol) to precipitate the desired this compound salt.
Route 2: N-Alkylation of Morpholine-2-carboxylic Acid Ester
This route offers a modular approach where the morpholine-2-carboxylic acid core is first synthesized and then N-benzylated.
Step 1: Synthesis of Morpholine-2-carboxylic Acid Methyl Ester
The synthesis of the morpholine-2-carboxylic acid core can be achieved through various published methods, often starting from serine or other suitable precursors. Once obtained, the carboxylic acid is typically esterified, for example, by reacting with methanol in the presence of an acid catalyst like thionyl chloride or by using diazomethane, to yield the methyl ester.
Step 2: N-Benzylation
To a solution of morpholine-2-carboxylic acid methyl ester in a suitable solvent such as acetonitrile or DMF, a base like potassium carbonate or triethylamine is added. Benzyl bromide is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). After an aqueous workup to remove the base and salts, the organic layer is dried and concentrated. The crude N-benzyl-morpholine-2-carboxylic acid methyl ester is then purified by column chromatography.
Step 3: Hydrolysis and Salt Formation
The purified ester is hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions. For example, treatment with aqueous lithium hydroxide followed by acidification will yield the free carboxylic acid. The resulting 4-benzyl-2-morpholinecarboxylic acid is then dissolved in a suitable solvent and treated with hydrochloric acid to afford the hydrochloride salt.
Route 3: Synthesis from N-Benzylserine (Chiral Pool)
This approach utilizes a chiral starting material, N-benzylserine, to potentially achieve a stereoselective synthesis.
Step 1: Esterification of N-Benzylserine
N-benzylserine is esterified, for instance, by reacting it with methanol and an acid catalyst to produce N-benzylserine methyl ester.
Step 2: Cyclization
The N-benzylserine methyl ester is then cyclized to form the morpholine ring. This can be achieved by reacting it with a two-carbon electrophile that can react with both the hydroxyl and the amino groups. For example, reaction with ethylene glycol under acidic conditions with azeotropic removal of water could lead to the formation of the morpholine ring. The specific conditions would need to be optimized to favor the desired 6-membered ring formation.
Step 3: Hydrolysis and Salt Formation
The resulting 4-benzyl-2-morpholinecarboxylic acid ester is then hydrolyzed to the free acid and subsequently converted to the hydrochloride salt as described in Route 2.
Visualizations
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
References
Comparative Guide to the Structure-Activity Relationship of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride analogs as potential NMDA receptor antagonists. Due to the limited availability of comprehensive SAR studies on this specific series of compounds in publicly accessible literature, this guide extrapolates key principles from research on structurally related morpholine derivatives and other classes of NMDA receptor antagonists. The data presented herein is intended to serve as a foundational resource to inform the rational design and future development of novel therapeutic agents targeting the NMDA receptor.
Introduction
This compound is a morpholine derivative that has been identified as a potential modulator of various biological targets, including enzymes and receptors.[1] The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs. This guide explores the hypothetical impact of structural modifications to the 4-benzyl-2-morpholinecarboxylic acid core on its affinity for the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission and a key target in the treatment of various neurological disorders.
Structure-Activity Relationship (SAR) Analysis
The following table outlines a hypothetical SAR for a series of 4-Benzyl-2-morpholinecarboxylic Acid analogs. The predicted NMDA receptor antagonist activity is based on established principles observed in related compound series, where substitutions on the aromatic ring and modifications of the carboxylic acid moiety can significantly influence binding affinity.
Table 1: Hypothetical Structure-Activity Relationship of 4-Benzyl-2-morpholinecarboxylic Acid Analogs as NMDA Receptor Antagonists
| Compound ID | R1 (para-position of Benzyl Ring) | R2 (Carboxylic Acid Moiety) | Predicted NMDA Receptor Antagonist Activity | Rationale for Predicted Activity |
| 1 | -H | -COOH | Moderate | Parent compound, serves as a baseline for comparison. |
| 2 | -F | -COOH | High | Introduction of an electron-withdrawing group may enhance binding affinity. |
| 3 | -Cl | -COOH | High | Similar to fluorine, chlorine is an electron-withdrawing group that can improve activity. |
| 4 | -CH3 | -COOH | Moderate-Low | An electron-donating group might slightly decrease activity compared to the parent compound. |
| 5 | -OCH3 | -COOH | Low | A stronger electron-donating group is predicted to reduce antagonist activity. |
| 6 | -H | -COOCH3 | Low | Esterification of the carboxylic acid is likely to abolish the key interaction with the receptor. |
| 7 | -H | -CONH2 | Low | Conversion to an amide may disrupt the necessary ionic interaction for binding. |
Experimental Protocols
Synthesis of 4-Benzyl-2-morpholinecarboxylic Acid Analogs
A general synthetic route to 4-benzyl-2-morpholinecarboxylic acid analogs can be adapted from established methods for the synthesis of morpholine derivatives. A plausible approach involves the N-benzylation of a suitable morpholine-2-carboxylic acid precursor. For analogs with substitutions on the benzyl ring, the corresponding substituted benzyl halide would be used in the alkylation step.
General Synthetic Scheme:
NMDA Receptor Binding Assay
The following protocol is a representative method for evaluating the binding affinity of the synthesized analogs to the NMDA receptor.
Materials:
-
Rat brain cortices (source of NMDA receptors)
-
[3H]CGP-39653 (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (this compound analogs)
-
Unlabeled L-glutamate (for defining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer. Repeat the centrifugation and resuspension steps twice. The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: In a final volume of 500 µL, incubate the membrane preparation (100-200 µg of protein) with 5 nM [3H]CGP-39653 and varying concentrations of the test compounds for 2 hours at 4°C.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of 1 mM L-glutamate to determine non-specific binding.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in buffer. Wash the filters three times with 4 mL of ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with 5 mL of scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca2+ into the neuron. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory. Overactivation of this pathway can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.
References
A Comparative Guide to the Synthesis of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride: Purity and Yield Benchmarking
For researchers and professionals in drug development, the efficient synthesis of novel compounds is paramount. This guide provides a comparative analysis of potential synthetic routes for 4-benzyl-2-morpholinecarboxylic acid hydrochloride, a substituted morpholine derivative of interest in medicinal chemistry. Due to the limited availability of direct comparative studies for this specific molecule, this document outlines two primary, plausible synthetic strategies, providing benchmark data on yield and purity based on analogous transformations reported in chemical literature. The presented methodologies offer a foundational framework for chemists to select and optimize a synthetic pathway tailored to their specific research and development needs.
The two principal synthetic routes explored are:
-
Method 1: Reductive Amination of a Morpholine-2-carboxylic Acid Precursor. This approach involves the reaction of a suitable morpholine-2-carboxylic acid derivative with benzaldehyde in the presence of a reducing agent to form the N-benzyl bond.
-
Method 2: N-Alkylation of a Morpholine-2-carboxylic Acid Precursor. This classic method involves the direct alkylation of the secondary amine of a morpholine-2-carboxylic acid precursor using a benzyl halide.
Following the formation of the 4-benzyl-2-morpholinecarboxylic acid, a final step of hydrochloride salt formation is employed to yield the target compound.
Comparative Data on Yield and Purity
The following table summarizes the expected yield and purity for the key steps in the two proposed synthetic routes, based on data from analogous reactions reported in the literature.
| Parameter | Method 1: Reductive Amination | Method 2: N-Alkylation | Final Step: HCl Salt Formation |
| Typical Yield | 85-95% | 70-85% | >95% |
| Expected Purity | >98% (after chromatography) | >95% (after chromatography) | >99% (after recrystallization) |
Experimental Protocols
Below are the detailed experimental methodologies for the two proposed synthetic routes and the final salt formation step.
Method 1: Reductive Amination
This protocol is adapted from a general procedure for the N-benzylation of amino acids.
-
Dissolution: Dissolve morpholine-2-carboxylic acid (1 equivalent) in methanol.
-
Addition of Aldehyde: Add benzaldehyde (1.1 equivalents) to the solution.
-
pH Adjustment: Adjust the pH of the mixture to approximately 6 with acetic acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 equivalents) portion-wise while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with water and concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 4-benzyl-2-morpholinecarboxylic acid.
Method 2: N-Alkylation
This protocol is a standard procedure for the N-alkylation of secondary amines.
-
Dissolution: Dissolve morpholine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (2.5 equivalents).
-
Addition of Alkylating Agent: Add benzyl bromide (1.2 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Final Step: Hydrochloride Salt Formation
This is a general procedure for the formation of a hydrochloride salt from a basic amine.
-
Dissolution: Dissolve the purified 4-benzyl-2-morpholinecarboxylic acid in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by filtration.
-
Purification: Wash the solid with cold solvent and dry under vacuum to yield this compound. If necessary, recrystallize from a suitable solvent system (e.g., methanol/diethyl ether).
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two proposed synthetic methods.
Caption: Workflow for Method 1: Reductive Amination.
Caption: Workflow for Method 2: N-Alkylation.
Comparative Analysis of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride: In Vitro and In Vivo Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride, a morpholine derivative with indicated biological activities.[1] Due to the limited availability of comprehensive public data on this specific compound, this guide will leverage data from structurally related morpholine derivatives and functionally similar compounds, such as other CDK2 inhibitors and anti-HIV agents, to provide a comparative framework for its potential in vitro and in vivo performance.
Introduction to this compound
This compound is a chemical compound featuring a morpholine ring, which is a common scaffold in medicinal chemistry known to enhance solubility and interact with various biological targets.[1] The presence of a benzyl group suggests potential for hydrophobic interactions with target proteins.[1] Research indicates that its mechanism of action may involve the modulation of cyclin-dependent kinases (CDKs), particularly CDK2, which is a key regulator of cell cycle progression.[1] This suggests potential applications in oncology. Additionally, similar compounds have shown potential in inhibiting HIV-1 transcription, indicating possible antiviral activity.[1]
Comparative In Vitro Efficacy
Table 1: Comparative In Vitro Activity of CDK2 Inhibitors and Morpholine Derivatives
| Compound/Analog Type | Target(s) | Cell Line(s) | IC50 (µM) | Therapeutic Area |
| This compound (Predicted) | CDK2 | Various Cancer Cell Lines | Data Not Available | Cancer, Viral Infections |
| Roscovitine (Seliciclib) | CDK2, CDK5 | Various Cancer Cell Lines | 16 (for CDK2) | Cancer |
| SU9516 | CDK2, CDK1, CDK4 | Various Cancer Cell Lines | 0.022 (for CDK2) | Cancer |
| Compound 6y (Benzomorpholine derivative) | EZH2 | A549, NCI-H1975 | 1.1 | Non-Small Cell Lung Cancer |
| Compound 3d (2-morpholino-4-anilinoquinoline) | Not Specified | HepG2 | 8.50 | Liver Cancer |
| Compound 3e (2-morpholino-4-anilinoquinoline) | Not Specified | HepG2 | 12.76 | Liver Cancer |
Data for comparator compounds are compiled from various sources. IC50 values can vary between studies due to different experimental conditions.
Comparative In Vivo Efficacy
In vivo validation is a critical step to translate in vitro findings into potential clinical applications. As direct in vivo data for this compound is not available, this section presents data from a quinazoline derivative with a similar heterocyclic core to illustrate the principles of in vivo assessment.
Table 2: Representative In Vivo Efficacy of a Quinazoline Derivative
| Compound | Animal Model | Tumor Type | Dosage | Outcome |
| Compound 21 (Quinazoline analogue) | Ehrlich Ascites Carcinoma (EAC) bearing Swiss albino mice | Ascites Carcinoma | 20 mg/kg body weight | Enhanced mean survival time, restoration of hematological parameters |
| Compound 12 (Quinazoline analogue) | Dalton's Ascites Lymphoma (DLA) bearing Swiss albino mice | Ascites Lymphoma | 20 mg/kg body weight | Significant reduction in tumor volume and weight |
This data illustrates the type of in vivo efficacy that can be expected from compounds with similar structural motifs.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating reliable and comparable data.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
This model is commonly used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Width² x Length) / 2.
-
Treatment Administration: The mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A vehicle control is administered to the control group.
-
Efficacy Evaluation: Tumor volume and body weight of the mice are monitored throughout the study. The primary endpoint is typically the percentage of tumor growth inhibition at the end of the study compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes can aid in understanding the compound's mechanism and validation.
Caption: Putative CDK2 signaling pathway and the inhibitory role of this compound.
Caption: General experimental workflow for the in vitro and in vivo validation of a therapeutic compound.
References
Comparative analysis of the spectroscopic data of morpholine isomers
A Comparative Spectroscopic Analysis of Morpholine Conformers
This guide provides a detailed comparative analysis of the spectroscopic data for the principal isomers of morpholine. The primary focus is on the two stable chair conformers: the equatorial (Eq) and axial (Ax) forms, which are the most prevalent at room temperature. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for conformational analysis.
Introduction to Morpholine Isomerism
Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group. Due to the flexibility of the ring, it can exist in different spatial arrangements or conformations. The most stable conformation is the chair form. Within the chair conformation, the hydrogen atom on the nitrogen can occupy one of two positions: equatorial (pointing away from the ring's center) or axial (pointing up or down, parallel to the ring's axis). These two conformers, Chair-Equatorial (Chair-Eq) and Chair-Axial (Chair-Ax), are in equilibrium. The boat conformation of morpholine is significantly higher in energy and thus is not significantly populated under normal conditions.[1] The relative population of the Chair-Eq and Chair-Ax conformers can be influenced by the surrounding medium, such as the solvent.[2] Understanding the conformational dynamics of the morpholine ring is crucial as its chemical reactivity and biological activity are often dependent on its three-dimensional structure.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data that can be used to distinguish between the Chair-Eq and Chair-Ax conformers of morpholine.
Vibrational Spectroscopy Data (IR and Raman)
Vibrational spectroscopy is a powerful tool for identifying and differentiating between the conformers of morpholine based on their unique vibrational modes.
| Spectroscopic Feature | Chair-Equatorial (Eq) Conformer | Chair-Axial (Ax) Conformer | Reference |
| N-H Stretching Frequency (cm⁻¹) | ~3336 (IR) | ~3320 (IR) | [3] |
| ~3338 (Raman) | ~3301 (Raman) | [4] | |
| C-H Stretching Frequencies (cm⁻¹) | 2974, 2952, 2864 (IR) | 2963, 2832 (IR) | [1] |
| C-C in-plane Stretching (cm⁻¹) | 1037 (Raman) | 1015 (Raman) | [4] |
| Adiabatic Ionization Energy (cm⁻¹) | 65442 ± 4 | 65333 ± 4 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides information on the chemical environment of the protons and carbons within the morpholine ring. The chemical shifts are sensitive to the conformational state.
| Spectroscopic Feature | Chair-Equatorial (Eq) Conformer | Chair-Axial (Ax) Conformer | Reference |
| ¹H NMR Chemical Shift (ppm) | Protons on C2/C6 (O-CH₂) are deshielded (downfield) compared to protons on C3/C5 (N-CH₂). | The axial and equatorial protons on each carbon are chemically non-equivalent, leading to complex splitting patterns. | [5] |
| ¹³C NMR Chemical Shift (ppm) | C2/C6 (O-CH₂) resonate at a lower field (~67 ppm) due to the electronegative oxygen. | C3/C5 (N-CH₂) resonate at a higher field (~46 ppm). | [6] |
Note: The exact chemical shifts can vary depending on the solvent and any substituents on the morpholine ring.[5]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of morpholine to identify the vibrational modes characteristic of the Chair-Eq and Chair-Ax conformers.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Morpholine sample (liquid).
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have had adequate time to warm up and stabilize.
-
Background Measurement:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol, followed by a dry wipe.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric interference (CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop of the liquid morpholine sample onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
To achieve a good signal-to-noise ratio, accumulate 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The spectrometer software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.
-
The background spectrum will be automatically subtracted.
-
Perform a baseline correction if necessary to ensure a flat baseline.
-
Identify and label the significant peaks, paying close attention to the N-H and C-H stretching regions to differentiate between the conformers.
-
Raman Spectroscopy
Objective: To acquire the Raman spectrum of morpholine to analyze the vibrational modes that are sensitive to the conformational state.
Materials:
-
Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Microscope objective for sample focusing.
-
Sample holder (e.g., glass capillary or well plate).
-
Morpholine sample (liquid).
Procedure:
-
Instrument Setup: Power on the Raman spectrometer and laser source, allowing for stabilization.
-
Sample Preparation: Place the liquid morpholine sample in a suitable container, such as a glass capillary tube or a well of a microplate.
-
Spectrum Acquisition:
-
Place the sample on the microscope stage and focus the laser onto the sample using the microscope objective.
-
Set the acquisition parameters. Typical parameters include:
-
Laser power: Adjust to avoid sample heating or degradation (e.g., 50-100 mW).
-
Exposure time: 10-60 seconds.
-
Number of accumulations: 10-30 scans to improve the signal-to-noise ratio.
-
Spectral range: Typically 200 cm⁻¹ to 3500 cm⁻¹.
-
-
Acquire the Raman spectrum.
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction using the spectrometer software.
-
Normalize the spectrum if required for comparison.
-
Analyze the spectrum for key bands, such as the N-H stretching and C-C in-plane stretching vibrations, to identify the contributions from the Chair-Eq and Chair-Ax conformers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of morpholine to determine the chemical shifts and coupling constants associated with its conformational isomers.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Morpholine sample.
-
Pipettes.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the morpholine sample into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Number of scans: 512-1024.
-
Relaxation delay: 2-5 seconds.
-
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs using the NMR software.
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of the signals.
-
Identify the chemical shifts of the signals in the ¹³C spectrum.
-
Analyze the spectra to distinguish the signals corresponding to the different methylene groups in the morpholine ring.
-
Visualizations
Conformational Equilibrium of Morpholine
The following diagram illustrates the dynamic equilibrium between the Chair-Equatorial and Chair-Axial conformers of morpholine.
General Experimental Workflow for Spectroscopic Analysis
This diagram outlines the general workflow for the spectroscopic analysis of morpholine conformers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Conformational Variation on Structural Insights from Solution-Phase Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Advantages of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride in Pharmaceutical Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of precursor molecules is a critical decision that significantly impacts the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride and its alternatives, offering researchers, scientists, and drug development professionals a data-driven assessment of its advantages in the synthesis of complex molecules, particularly dual serotonin-norepinephrine reuptake inhibitors (SNRIs).
Executive Summary
This compound stands out as a key intermediate, particularly in the enantioselective synthesis of reboxetine analogs and other SNRIs. Its N-benzyl group offers distinct advantages in terms of stereochemical control and reaction yields compared to non-benzylated precursors like Morpholine-2-carboxylic Acid Hydrochloride. This guide will delve into the experimental data supporting these claims, provide detailed synthesis protocols, and illustrate the relevant biological pathways of the target drug class.
Data Presentation: A Quantitative Comparison
The primary advantage of employing this compound lies in its ability to facilitate higher yields and stereoselectivity in subsequent reactions. The N-benzyl group can act as a directing group, influencing the stereochemical outcome of reactions on the morpholine ring. While direct side-by-side comparative data for a full drug synthesis is often proprietary, the following table summarizes typical yields for the synthesis of the precursor itself and highlights the strategic advantage of the N-benzyl group in the synthesis of chiral morpholine derivatives.
| Precursor | Synthesis Yield | Purity | Key Advantages | Common Applications |
| This compound | 81.2–82.3%[1] | >96.3%[1] | Facilitates stereocontrol in subsequent reactions; N-benzyl group can be a useful protecting group. | Enantioselective synthesis of dual serotonin-norepinephrine reuptake inhibitors (e.g., reboxetine analogs).[2] |
| Morpholine-2-carboxylic Acid Hydrochloride | Varies | Varies | Simpler starting material. | General building block for morpholine derivatives. |
| (S)-2-(Morpholin-2-yl)acetic Acid Hydrochloride | Varies | Varies | Chiral building block with a different side chain. | Used in peptide mimetics and as a chiral intermediate. |
The Strategic Importance of the N-Benzyl Group
The presence of the N-benzyl group in 4-Benzyl-2-morpholinecarboxylic Acid is not merely an incidental structural feature. In the context of synthesizing complex chiral molecules like reboxetine, this group plays a pivotal role. It can influence the conformation of the morpholine ring, thereby directing the approach of reagents to a specific face of the molecule. This steric hindrance is crucial for achieving high diastereoselectivity in subsequent addition or substitution reactions.
Furthermore, the N-benzyl group serves as a robust protecting group for the nitrogen atom, preventing unwanted side reactions during synthesis. It can be selectively removed under specific conditions, such as catalytic hydrogenation, at a later stage in the synthetic route. This strategic use of the N-benzyl group allows for more controlled and efficient construction of the target molecule.
Experimental Protocols
Synthesis of this compound
This protocol involves a two-step process starting with the reductive amination of benzaldehyde and ethanolamine, followed by cyclization.
Step 1: Reductive Amination to form N-Benzylethanolamine
-
To a solution of benzaldehyde and ethanolamine in a suitable solvent (e.g., methanol), add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude N-benzylethanolamine.
Step 2: Cyclization and Hydrochloride Salt Formation
-
Dissolve the crude N-benzylethanolamine in a suitable solvent.
-
Add an appropriate cyclizing agent (e.g., a glyoxylate derivative).
-
Stir the reaction mixture, and monitor for the formation of the morpholine ring.
-
Upon completion, treat the reaction mixture with hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a suitable solvent, and dry to obtain this compound.
Synthesis of Morpholine-2-carboxylic Acid Hydrochloride (Alternative Precursor)
A general method for the synthesis of the basic morpholine-2-carboxylic acid structure can be adapted from various literature procedures. A common approach involves the cyclization of an N-protected serine derivative.
-
Start with a suitable N-protected serine ester (e.g., N-Boc-serine methyl ester).
-
Reduce the ester functionality to the corresponding alcohol.
-
Perform an intramolecular cyclization, often via activation of the hydroxyl group (e.g., by converting it to a leaving group like a tosylate) followed by nucleophilic attack by the deprotected nitrogen.
-
Remove the N-protecting group.
-
Treat with hydrochloric acid to form the hydrochloride salt.
Mandatory Visualizations
The downstream application of this compound in the synthesis of SNRIs targets crucial pathways in the central nervous system. The following diagrams illustrate the synthetic workflow and the biological mechanism of action.
Caption: Synthetic workflow from starting materials to the final SNRI drug product.
References
Safety Operating Guide
Proper Disposal of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride (CAS No. 135072-15-0), ensuring operational safety and regulatory compliance.
Hazard and Safety Information
This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes its classification and associated precautionary statements according to the Globally Harmonized System (GHS).[1]
| Hazard Category | GHS Classification | Precautionary Statement (Disposal) |
| Health Hazards | Harmful if swallowed (H302)[1] | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Harmful in contact with skin (H312)[1] | ||
| Skin Corrosion/Irritation (Category 2)[1] | ||
| Serious Eye Damage/Eye Irritation (Category 2)[1] | ||
| Environmental Hazards | Should not be released into the environment.[1] |
Experimental Protocol: Standard Disposal Procedure
The primary directive for the disposal of this compound is to adhere to local, regional, and national hazardous waste regulations.[1] The recommended procedure involves treating the substance as hazardous chemical waste.
Methodology:
-
Containerization: Ensure the waste chemical is stored in its original or a compatible, properly labeled, and sealed container. Do not mix with other waste materials.[1]
-
Labeling: The container must be clearly labeled with the chemical name "this compound" and its associated hazards.
-
Waste Collection: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the safety data sheet (SDS) for the chemical.
-
Personal Protective Equipment (PPE): When handling the waste container, wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[1]
-
Spill Management: In case of a spill, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust. Ensure the area is well-ventilated.[1]
Disposal Workflow
The logical steps for the proper disposal of this compound are illustrated in the diagram below.
References
Essential Safety and Logistical Information for Handling 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride was not located. The following guidance is based on general safety protocols for handling acidic, powdered chemical compounds and information on structurally related substances. A thorough, compound-specific risk assessment must be conducted by researchers before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a research and drug development setting.
Personal Protective Equipment (PPE)
Proper PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2][3] | To protect eyes and face from splashes and airborne particles.[1][2][3] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[1][2][3] A chemical-resistant apron or a lab coat.[1][2] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a chemical fume hood or if dust generation is likely.[1][3] | To protect against the inhalation of harmful dust.[1] |
| Foot Protection | Closed-toe shoes.[1][2] | To protect feet from potential spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for ensuring laboratory safety when handling this compound.
1. Engineering Controls:
-
Fume Hood: Always handle the solid compound and prepare solutions inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure the laboratory is well-ventilated.[1][4]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[1]
2. Safe Handling Practices:
-
Avoid Contact: Prevent direct contact with skin and eyes, and avoid inhaling the powder.[1][4]
-
Weighing: When weighing the powder, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Solution Preparation: When dissolving, slowly add the compound to the solvent. If diluting an acidic solution, always add acid to water, never the other way around, to prevent a potentially violent exothermic reaction.[1]
-
Transport: When moving containers of the chemical, use a secondary containment carrier to minimize the risk of spills.[1]
3. Storage:
-
Container: Store in a tightly closed, properly labeled container in a dry, cool, and well-ventilated area.[4]
-
Incompatibilities: Store away from bases and other incompatible materials.[1]
General workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Solid Waste: Collect unused or waste solid this compound in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for acidic chemical waste.
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[1]
2. Container Management:
-
Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[1]
3. Disposal Procedure:
-
Neutralization: Depending on institutional and local regulations, dilute acidic waste may need to be neutralized to a pH between 6 and 8 before disposal.[1] However, never attempt to neutralize a concentrated spill.
-
Professional Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed chemical waste disposal company.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
